2-Monomyristin
Description
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMZSOUQXNWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058699 | |
| Record name | 2-Myristoyl glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/14:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-83-2 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl tetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Myristoyl glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE120461I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Natural Sources and Isolation Architectures of 2-Monomyristin
Executive Summary
2-Monomyristin (2-MM) is a regioisomer of glycerol monomyristate where myristic acid (C14:0) is esterified specifically at the sn-2 position of the glycerol backbone.[1] Unlike its sn-1/3 counterparts, 2-MM possesses unique physicochemical properties that dictate its metabolic fate, including preferential intestinal absorption via the 2-monoacylglycerol pathway.
While 2-MM is rarely found as a static, free-standing molecule in raw biological tissues due to rapid isomerization and metabolic turnover, it exists as a latent moiety within specific Triacylglycerol (TAG) structures. This guide delineates the primary natural reservoirs of these precursor TAGs—specifically Nutmeg Butter and Bovine Milk Fat —and details the enzymatic architectures required to liberate and stabilize 2-MM for research and therapeutic applications.
Part 1: The Biochemistry of this compound
Structural Significance
The biological distinctiveness of 2-MM lies in its resistance to pancreatic lipase. In vivo, pancreatic lipase hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoglyceride intact for absorption by enterocytes. Consequently, 2-MM serves as the primary vehicle for delivering myristic acid into the lymphatic system, bypassing the portal vein route often taken by free medium-chain fatty acids.
The Instability Challenge: Acyl Migration
For researchers, the fundamental challenge in working with 2-MM is Acyl Migration . The sn-2 isomer is thermodynamically less stable than the sn-1/3 isomers. Under conditions of high heat, basic pH, or protic solvents, the acyl group spontaneously migrates from the secondary hydroxyl (position 2) to the primary hydroxyl (position 1 or 3).
-
Kinetic Insight: Isomerization follows first-order kinetics. In aqueous environments at physiological pH, the half-life of 2-MAGs can be short, necessitating strict control of solvent systems (e.g., using aprotic solvents or specific alcohols like t-butanol) during isolation.
Part 2: Primary Natural Reservoirs (Precursors)
Natural sources of 2-MM are defined by the abundance of myristic acid located specifically at the sn-2 position of their constituent triglycerides.
Myristica fragrans (Nutmeg): The Quantitative Leader
The seed of the nutmeg tree is the most potent natural source of myristic acid precursors.
-
Composition: Nutmeg butter (the fat expressed from the seed) is composed of approximately 77% Trimyristin .
-
Structure: Trimyristin is a symmetrical TAG with myristic acid at sn-1, sn-2, and sn-3.
-
Yield Potential: Because the sn-2 position is fully occupied by C14:0, enzymatic hydrolysis yields a theoretical maximum of 33% molar conversion to 2-MM (relative to total fatty acids), making it the ideal substrate for bulk isolation.
Bovine Milk Fat: The Regiospecific Leader
While lower in total myristic acid than nutmeg, milk fat exhibits a unique stereospecific distribution evolved for infant digestion.
-
Regiospecificity: In bovine milk, short and medium-chain fatty acids (C4–C14) are preferentially esterified at the sn-2 position.
-
Data: Approximately 66–80% of the total myristic acid in milk fat is located at the sn-2 position.
-
Significance: This makes milk fat a critical model for studying the biological release of 2-MM, although it is less efficient for chemical purification due to the complex matrix of other lipids.
Comparative Lipid Profiling
| Source Material | Total C14:0 Content (% w/w) | sn-2 Occupancy by C14:0 (%) | Predominant TAG Structure | Suitability for 2-MM Isolation |
| Nutmeg Butter | ~75-80% | 100% (in Trimyristin) | MMM (Trimyristin) | High (Ideal substrate) |
| Bovine Milk Fat | ~10-12% | ~66-80% | Mixed (e.g., P-M-B)* | Medium (Complex separation) |
| Coconut Oil | ~16-20% | Low (<20%) | Mixed (Lauric dominant) | Low (C14 mostly at sn-1/3) |
*P=Palmitic, M=Myristic, B=Butyric
Part 3: Technical Workflow - Isolation & Preservation
To isolate 2-MM, one must employ regioselective enzymatic hydrolysis . Chemical hydrolysis is unsuitable as it indiscriminately cleaves all ester bonds, yielding free fatty acids and glycerol.
The Enzymatic Protocol (Nutmeg Substrate)
Objective: Selectively cleave sn-1 and sn-3 fatty acids from Trimyristin, leaving this compound intact.
Reagents:
-
Substrate: Purified Trimyristin (recrystallized from Nutmeg butter).
-
Enzyme: Thermomyces lanuginosus Lipase (TLIM) or Pancreatic Lipase (Porcine). These are strictly 1,3-specific.
-
Reaction Medium: Ethanol/Hexane blend or t-Butanol (inhibits migration).
Step-by-Step Workflow:
-
Solubilization: Dissolve 10g Trimyristin in 50mL of hexane/ethanol (85:15 v/v).
-
Scientist's Note: Pure aqueous buffers promote acyl migration. Using a biphasic or organic-solvent system is critical to stabilize the 2-isomer.
-
-
Enzymatic Digestion: Add immobilized TLIM lipase (10% w/w relative to substrate).
-
Incubation: Incubate at 30°C–40°C with constant agitation for 2–4 hours.
-
Control Point: Do not exceed 45°C. Thermal energy accelerates the migration of the acyl group to the sn-1 position.
-
-
Termination: Filter out the immobilized enzyme immediately upon reaching equilibrium.
-
Purification:
-
The mixture now contains Free Fatty Acids (FFA), 2-MM, and residual TAGs.
-
Wash: Wash with slightly alkaline water (pH 8.0, cold) to convert FFAs to soaps and remove them in the aqueous phase.
-
Crystallization: Crystallize the remaining lipid phase at -20°C in hexane. 2-MM will precipitate; residual TAGs often remain soluble.
-
Visualization of Enzymatic Pathway
Caption: Enzymatic cascade converting Trimyristin to this compound, highlighting the critical risk of acyl migration to the thermodynamically stable 1-isomer.
Part 4: Analytical Validation
Trust but verify. You cannot assume your product is 2-MM based solely on the extraction method, as isomerization may have occurred during drying or storage.
Differentiation via NMR
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing regioisomers.
-
1H-NMR Signature:
-
This compound: The methine proton (CH) at the sn-2 position typically shifts downfield (δ ~4.9–5.0 ppm) due to the ester linkage. The methylene protons (CH2) at sn-1/3 appear upfield.
-
1-Monomyristin: The sn-2 proton (now a hydroxyl) shifts upfield (δ ~3.9 ppm), while the sn-1 protons shift downfield.
-
-
Protocol: Dissolve sample in CDCl3. Run immediately. Avoid methanol-d4 as it can catalyze transesterification.
Gas Chromatography (GC-MS) Pre-treatment
Direct GC-MS is risky because the high heat of the injection port can cause isomerization inside the machine.
-
Requirement: You must derivatize the free hydroxyl groups (silylation with BSTFA/TMCS) before injection to "lock" the structure in place.
References
-
Wei, W., et al. (2022). "Profiles of total and sn-2 fatty acid of human mature milk and their correlated factors." Frontiers in Nutrition. Available at: [Link]
-
Nurmala, A., et al. (2018).[2] "Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents."[2][3][4][5] Molecules. Available at: [Link]
-
Compton, D.L., et al. (2007). "Kinetics of 2-monoacylglycerol acyl migration in model chylomicra." Lipids.[1][2][5][6][7][8] Available at: [Link]
-
Organic Syntheses. "Myristic Acid from Trimyristin Hydrolysis." Org.[5][9] Synth. 1926, 6, 66. Available at: [Link]
-
Biostime Institute. (2019).[1] "Fatty Acids in the SN2 Position." Science Animation. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid positional distribution (sn-2 fatty acids) and phospholipid composition in Chinese breast milk from colostrum to mature stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [ftp.orgsyn.org]
Technical Guide: Mechanism of Antibacterial Action of 2-Monomyristin
The following technical guide details the antibacterial mechanism of action for 2-Monomyristin (2-MM) . This document is structured for researchers and drug development professionals, focusing on the physicochemical nuances that differentiate 2-MM from its shorter-chain congeners (e.g., monolaurin) and its dual-mode efficacy: direct membrane permeabilization and signal transduction interference.
Executive Summary
This compound (Glycerol 2-myristate) is a 14-carbon saturated fatty acid monoester. Unlike traditional antibiotics that target specific enzymatic active sites (e.g., penicillin-binding proteins), 2-MM acts primarily as a lipophilic membrane destabilizer and a signal transduction inhibitor .
Its efficacy is governed by a "Goldilocks" hydrophobicity: the C14 chain is sufficiently long to anchor stably into the lipid bilayer of Gram-positive bacteria, yet short enough to allow critical solubility in aqueous micro-environments. Recent studies indicate a distinct structure-function divergence where the 2-isomer shows unique activity profiles against Gram-negative organisms (E. coli) compared to the 1-isomer, which favors Gram-positive targets (S. aureus).
Part 1: Physicochemical Basis & Isomer Specificity
Molecular Architecture
The antibacterial potency of monoglycerides peaks at chain lengths between C10 (capric) and C12 (lauric). However, C14 (myristic) derivatives like 2-MM offer superior lipophilicity, which is critical for penetrating biofilm matrices and interacting with hydrophobic domains of membrane-bound sensor kinases.
-
Chemical Structure: A glycerol backbone esterified at the sn-2 position with myristic acid.
-
Hydrophobic Mismatch: The C14 tail length closely matches the thickness of the phospholipid bilayer in S. aureus, facilitating stable insertion and accumulation, unlike shorter chains (C8-C10) which may transiently defect.
The Isomer Divergence (1-MM vs. 2-MM)
A critical, often overlooked variable in monoglyceride research is acyl migration. 2-monoglycerides are thermodynamically less stable than 1-monoglycerides and will isomerize (acyl migration) in aqueous solution.
Key Research Insight: Recent comparative studies (Nurmala et al., 2018) have highlighted a divergence in spectrum:
-
1-Monomyristin: Superior activity against Gram-positive S. aureus.[1][2]
-
This compound: Unexpectedly higher activity against Gram-negative E. coli compared to its 1-isomer.
Hypothesized Mechanism: The bent conformation of the 2-isomer (resembling a "V" shape) may more effectively perturb the lipopolysaccharide (LPS) packing of the Gram-negative outer membrane compared to the linear alignment of the 1-isomer.
Part 2: Primary Mechanism – Membrane Destabilization
The bactericidal action of 2-MM at concentrations above the Minimum Inhibitory Concentration (MIC) is driven by the Colloid-Osmotic Lysis model.
The Insertion-Fluidization Cascade
-
Adsorption: 2-MM partitions from the aqueous phase to the bacterial cell wall.
-
Insertion: The amphiphilic molecule inserts its C14 tail into the lipid bilayer, while the glycerol headgroup remains at the hydrophilic interface.
-
Expansion & Fluidization: Accumulation of 2-MM increases the surface area per lipid molecule, disrupting van der Waals forces between fatty acyl chains of the membrane phospholipids. This leads to hyper-fluidization.
-
Curvature Strain: The non-bilayer shape of 2-MM (inverted cone) induces negative curvature strain, leading to the formation of transient toroidal pores.
-
Lysis: Loss of selective permeability causes leakage of ions (
), dissipation of the membrane potential ( ), and eventual cell death.
Visualization of Signaling & Lysis Pathways
Caption: Dual-mechanism pathway showing direct membrane lysis (Red path) and Signal Transduction Interference (Green path).
Part 3: Secondary Mechanism – Anti-Virulence (Sub-MIC)
At sub-inhibitory concentrations, 2-MM does not kill the bacteria but "disarms" them. This is particularly relevant for S. aureus.[3]
Inhibition of the agr Quorum Sensing System
The Accessory Gene Regulator (agr) system controls the secretion of virulence factors (hemolysins, toxins).[3]
-
Mechanism: The agr system relies on a membrane-bound histidine kinase (AgrC) to sense autoinducing peptides (AIP).[3]
-
2-MM Interference: Due to its lipophilicity, 2-MM accumulates in the membrane domains where AgrC resides. This likely alters the local lipid environment (raft disruption), preventing the conformational change required for AgrC autophosphorylation or dimerization.
-
Result: The downstream effector (RNAIII) is not transcribed, leading to a suppression of
-toxin and TSST-1 production without inducing evolutionary pressure for resistance.
Part 4: Experimental Protocols
Synthesis of this compound (Enzymatic Route)
Standard chemical synthesis often yields a mix of 1- and 2- isomers. Enzymatic synthesis offers higher regioselectivity.
-
Reactants: Trimyristin (substrate) and 1,3-specific lipase (e.g., Rhizopus delemar or Thermomyces lanuginosus).
-
Medium: Ethanol/Hexane solvent system (to control water activity).
-
Reaction: Incubate at 35°C for 6–12 hours. The lipase preferentially hydrolyzes the sn-1 and sn-3 positions, leaving the sn-2 monoglyceride.
-
Purification: Flash chromatography on silica gel.
-
Note: 2-monoglycerides are unstable. Store at -20°C in aprotic solvents (e.g., chloroform) to prevent acyl migration to the 1-position.
-
Membrane Permeability Assay (SYTOX Green)
Validates the membrane disruption mechanism.
-
Preparation: Grow S. aureus to mid-log phase (
). Wash and resuspend in HEPES buffer. -
Staining: Add SYTOX Green (final conc. 5 µM). This dye is impermeable to live cells but fluoresces upon binding DNA in compromised cells.[4]
-
Treatment: Add 2-MM at
, , and MIC. Include 0.1% Triton X-100 as a positive control (100% lysis). -
Measurement: Monitor fluorescence (Ex: 485 nm / Em: 520 nm) every 5 minutes for 1 hour.
-
Validation: A rapid increase in fluorescence within 10–20 minutes confirms membrane permeabilization as the primary mode of action.
Anti-Virulence Hemolysis Assay
Validates the inhibition of toxin secretion.
-
Culture: Incubate S. aureus with sub-inhibitory concentrations of 2-MM (e.g., 1/2 MIC, 1/4 MIC) for 24 hours.
-
Supernatant: Centrifuge to pellet bacteria; collect the supernatant (containing secreted toxins).
-
Substrate: Prepare a 2% rabbit red blood cell (RBC) suspension.
-
Incubation: Mix supernatant with RBCs (1:1 ratio) and incubate at 37°C for 1 hour.
-
Quantification: Centrifuge intact RBCs. Measure
of the supernatant (released hemoglobin). -
Result: Decreased hemolysis in treated samples (compared to untreated control) indicates inhibition of
-toxin production.
Part 5: Data Summary & Comparative Efficacy
Table 1: Comparative Efficacy of Medium-Chain Monoglycerides
| Compound | Chain Length | Primary Target | MIC (S. aureus) | Solubility (Aq) | Mechanism Note |
| 2-Monocaprin | C10 | Broad Spectrum | ~250 µg/mL | High | Rapid lysis; less effective against biofilms. |
| 2-Monolaurin | C12 | Gram-Positive | ~50-100 µg/mL | Moderate | Strongest agr inhibitor; standard benchmark. |
| This compound | C14 | Gram(+)/Gram(-) | ~100-200 µg/mL | Low | Isomer dependent. High hydrophobicity aids biofilm penetration. |
Researcher's Note on Solubility: this compound's low aqueous solubility is a limiting factor in standard broth microdilution assays. It is recommended to dissolve 2-MM in a small volume of Ethanol or DMSO before adding to the media. Ensure the final solvent concentration is <1% to avoid solvent-induced toxicity.
References
-
Nurmala, A., et al. (2018). Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents.[1] Molecules, 23(11).[1]
-
[Link]
-
-
Schlievert, P. M., & Peterson, M. L. (2012).Glycerol Monolaurate Antibacterial Activity in Broth and Biofilm Cultures. PLoS ONE, 7(7).
-
[Link]
-
-
Projan, S. J., et al. (1994).Glycerol monolaurate inhibits the production of beta-lactamase, toxic shock toxin-1, and other staphylococcal exoproteins by interfering with signal transduction. Journal of Bacteriology, 176(14).
-
[Link]
-
-
Yoon, B. K., et al. (2018).Antibacterial Membrane Interactions of Monoglycerides and their Mimics. Langmuir, 34(43).
-
[Link]
-
-
Batoni, G., et al. (2016). Susceptibility of Methicillin-Resistant Staphylococci to Glycerol Monolaurate. Antimicrobial Agents and Chemotherapy.[5]
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 4. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Integrity and Stress Testing of 2-Monomyristin
A Technical Guide to Isomerization and Hydrolysis Kinetics
Executive Summary & Core Directive
2-Monomyristin (Glycerol 2-myristate) represents a unique challenge in lipid-based drug development. Unlike standard small molecules where oxidation or hydrolysis are the primary concerns, this compound is thermodynamically unstable relative to its isomer, 1-Monomyristin.
This guide moves beyond generic ICH templates to address the specific physicochemical behavior of monoacylglycerols (MAGs). The core directive of this protocol is differentiation : distinguishing between method-induced degradation (artifacts of sample preparation) and true forced degradation.
Target Audience: Analytical Chemists, Formulation Scientists, and Lipid Chemists.
Mechanistic Degradation Pathways
To design a valid stress test, one must understand the failure modes. This compound degrades via two distinct, competing pathways.
2.1 The Acyl Migration Trap (Isomerization)
This is the dominant pathway. The acyl group at the sn-2 position migrates to the sn-1 or sn-3 position.
-
Thermodynamics: The 1-isomer is thermodynamically more stable due to less steric hindrance. Equilibrium typically settles at a ~9:1 ratio (1-MAG : 2-MAG).
-
Kinetics: Migration is entropy-driven and catalyzed by heat, acids, bases, and protic solvents .
-
Implication: If you dissolve your stress samples in methanol or allow them to sit at room temperature in an acidic buffer, you will measure artificial degradation.
2.2 Hydrolysis
The ester bond cleavage yields Glycerol and Myristic Acid. This is irreversible and follows pseudo-first-order kinetics under controlled pH.
2.3 Visualization of Degradation Logic
The following diagram maps the kinetic relationship between the isomers and their ultimate breakdown.
Figure 1: The degradation network of this compound. Note that acyl migration is often faster than hydrolysis, complicating stability analysis.
Analytical Strategy: The "Universal" Detector
Standard UV-Vis detection is unsuitable for this compound due to the lack of a strong chromophore (the ester carbonyl absorption at 200-210 nm is non-specific and noisy).
Recommended System: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[1]
-
Why CAD? It provides a uniform response factor for non-volatile species, allowing accurate quantification of the parent (2-MAG), the isomer (1-MAG), and the free fatty acid (Myristic Acid) in a single run without derivatization.
Chromatographic Conditions (Reference Baseline)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 3 µm) | Strong retention of lipophilic tail. |
| Mobile Phase A | Acetonitrile (100%) | Aprotic solvent is critical to prevent on-column isomerization. |
| Mobile Phase B | THF or Isopropanol | Increases solubility for lipid cleaning. |
| Column Temp | 20°C - 25°C | Strictly controlled. Higher temps (>30°C) induce on-column migration. |
| Detection | CAD (Nebulizer 35°C) | Universal lipid detection. |
Forced Degradation Protocols
Disclaimer: These protocols are designed to achieve 5-20% degradation as per ICH Q1A(R2). Adjust exposure times based on initial range-finding studies.
4.1 Acid & Base Hydrolysis (The pH Stress)
Objective: Evaluation of ester bond stability and migration rate.
-
Step 1 (Preparation): Prepare a 1 mg/mL stock solution of this compound in Acetonitrile (Do not use Methanol).
-
Step 2 (Stress):
-
Acid:[2] Mix 1 mL stock + 1 mL 0.1 N HCl .
-
Base: Mix 1 mL stock + 1 mL 0.1 N NaOH .
-
-
Step 3 (Incubation): Incubate at ambient temperature (25°C) for 1–4 hours. Note: Avoid heating basic samples; saponification is rapid.
-
Step 4 (Quenching - CRITICAL):
-
Neutralize immediately to pH 7.0 using dilute acid/base.
-
Flash freeze or dilute immediately into cold acetonitrile to stop isomerization.
-
Why? If you leave the sample at pH 2 or pH 10 while waiting for the HPLC, the 2-isomer will convert to the 1-isomer in the vial.
-
4.2 Oxidative Stress
Objective: Assess susceptibility of the glycerol backbone (Myristic acid tail is saturated and resistant to oxidation).
-
Protocol: Mix 1 mL stock with 1 mL 3% Hydrogen Peroxide (H₂O₂) .
-
Incubation: 60°C for 2–6 hours.
-
Mitigation: If degradation is <5%, add trace metal ions (Cu²⁺) as a radical initiator (Fenton chemistry), though this is rarely needed for saturated MAGs.
4.3 Thermal Stress (Solid State vs. Solution)
Objective: Determine the entropy-driven migration rate.
-
Solid State: Place 5 mg pure powder in an open vial at 60°C for 3 days.
-
Solution: Heat 1 mg/mL solution (in Acetonitrile) at 60°C for 6 hours.
-
Expectation: You will observe a significant shift from 2-MAG to 1-MAG before you see hydrolysis products.
Experimental Workflow & Data Logic
The following workflow ensures that the data you generate reflects the sample's stability, not the method's instability.
Figure 2: Validated workflow for handling labile monoacylglycerols.
Data Interpretation & Mass Balance
When analyzing the chromatograms, do not treat the appearance of 1-Monomyristin as "impurity" in the traditional sense. It is an isomer .
Calculation Formula:
Mass Balance Check:
Acceptance Criteria:
-
Mass balance should be >90%. If lower, investigate non-specific adsorption to vial surfaces (lipids are sticky) or volatile loss.
References
-
ICH Expert Working Group. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[3][4] [Link]
-
Compton, D. L., et al. (2007). Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. Journal of Lipid Research. [Link]
-
Lassfolk, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates and Lipids. Åbo Akademi University Research Portal. [Link]
-
FDA. (2003).[4] Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.[4] U.S. Food and Drug Administration.[4] [Link]
Sources
Methodological & Application
Precision Isolation of 2-Monomyristin via Boric Acid-Impregnated Preparative TLC
Application Note: AN-LIP-2024-02
Abstract
The isolation of 2-monomyristin (2-myristoyl-sn-glycerol) presents a unique challenge in lipid chemistry due to the thermodynamic instability of 2-monoacylglycerols (2-MAGs). Under standard chromatographic conditions, 2-MAGs undergo rapid acyl migration to form the more stable 1(3)-monomyristin isomer. This guide details a specialized Preparative Thin Layer Chromatography (Prep-TLC) protocol utilizing boric acid-impregnated silica gel.[1] This stationary phase exploits the structural difference between the vicinal diols of 1-MAGs and the separated hydroxyls of 2-MAGs to achieve high-resolution separation while suppressing isomerization.
The Scientific Challenge: Acyl Migration
The primary obstacle in purifying this compound is the acyl migration (1,2-shift) . This is an entropy-driven isomerization where the fatty acid moiety migrates from the secondary hydroxyl (sn-2) to the primary hydroxyl (sn-1 or sn-3).
-
Trigger Factors: Acidic/basic sites on silica gel, heat, and protic solvents.
-
Thermodynamic Equilibrium: Roughly 90% 1-MAG : 10% 2-MAG at equilibrium.
-
The Solution: Boric acid (
) forms a cyclic borate complex with vicinal diols (present in 1-MAGs). It cannot form a stable bridge across the 1,3-hydroxyls of 2-MAGs due to ring strain. This selectively retards the migration of 1-MAGs on the TLC plate, effectively separating the two isomers.
Mechanism of Separation
Figure 1: Mechanism of selectivity. Boric acid effectively "anchors" the 1-isomer, allowing the 2-isomer to elute further up the plate.
Materials and Reagents
| Component | Specification | Purpose |
| Stationary Phase | Silica Gel G or H (w/o binder) | Adsorbent base. |
| Impregnation Agent | Boric Acid (ACS Reagent) | Complexing agent for vicinal diols. |
| Mobile Phase A | Chloroform (HPLC Grade) | Primary eluent. |
| Mobile Phase B | Acetone (HPLC Grade) | Polarity modifier. |
| Visualization | 2',7'-Dichlorofluorescein (0.2% in EtOH) | Non-destructive lipid detection. |
| Extraction Solvent | Diethyl Ether (Anhydrous) | High recovery efficiency; low boiling point. |
| Standard | 1-Monomyristin Standard | Reference for Rf verification. |
Protocol: Preparation of Boric Acid-Impregnated Plates
Standard silica plates promote isomerization. You must prepare impregnated plates.[2]
-
Slurry Preparation: Dissolve 4.0 g of Boric Acid in 10 mL of distilled water. Add this solution to 90 mL of Methanol.
-
Mixing: Add 50 g of Silica Gel G to the Boric Acid solution. Shake vigorously for 1 minute to ensure homogeneity.
-
Spreading: Apply the slurry to glass plates (20 x 20 cm) to a thickness of 0.5 mm to 1.0 mm (preparative thickness).
-
Activation:
-
Air dry for 2 hours at room temperature.
-
Activate in an oven at 100°C for 60 minutes .
-
Critical: Store in a desiccator. Moisture deactivates the boric acid complexes.
-
Protocol: Sample Application and Development
Time is critical. Once the sample touches the silica, the clock starts on potential degradation.
Step 1: Sample Loading
-
Dissolve the crude this compound mixture in a minimal volume of Chloroform .
-
Using a Hamilton syringe or a Linomat applicator, apply the sample as a narrow band (streak) 2.0 cm from the bottom edge.
-
Load Capacity: Do not exceed 20 mg per 20x20 cm plate (0.5 mm thickness) to prevent band tailing which causes overlap between isomers.
-
Reference Lane: Spot a pure 1-Monomyristin standard on the left margin of the plate.
Step 2: Development
-
Solvent System: Prepare Chloroform : Acetone (96:4 v/v) .
-
Note: Avoid acetic acid or ammonia, as extreme pH catalyzes acyl migration.
-
-
Equilibration: Saturate the TLC chamber with solvent vapor for 30 minutes prior to the run.
-
Run: Develop the plate until the solvent front reaches 2 cm from the top.
-
Drying: Remove plate and dry rapidly under a stream of nitrogen gas (cold). Do not use a heat gun.
Step 3: Visualization (Non-Destructive)
-
Spray the plate lightly with 0.2% 2',7'-dichlorofluorescein in ethanol.
-
View under UV light (366 nm).
-
This compound: Appears as the upper band (Higher Rf, typically ~0.4 - 0.5).
-
1-Monomyristin: Appears as the lower band (Lower Rf, retarded by borate complex).
-
Protocol: Recovery and Purification
This step distinguishes analytical TLC from preparative. You must remove the boric acid contaminant.
Workflow Diagram
Figure 2: Extraction workflow emphasizing the removal of boric acid contaminants.
Detailed Steps:
-
Scraping: Mark the this compound band under UV. Scrape the silica gel into a sintered glass funnel or a centrifuge tube.
-
Elution: Add Diethyl Ether (10 mL per gram of silica). Vortex gently for 2 minutes.
-
Why Ether? Methanol dissolves too much boric acid and silica impurities. Ether is selective for the lipid.
-
-
Filtration: Filter off the silica.[3] Repeat the ether extraction twice. Combine extracts.
-
Boric Acid Removal (Crucial):
-
Transfer the ether extract to a separatory funnel.
-
Wash gently with ice-cold distilled water (2 x 10 mL).
-
Mechanism:[4] Traces of boric acid carried over in the ether are partitioned into the aqueous phase.
-
-
Drying: Pass the ether phase through a small column of Anhydrous Sodium Sulfate (
) to remove water. -
Evaporation: Evaporate the solvent under nitrogen at <30°C . Store immediately at -20°C.
Quality Control & Self-Validation
To ensure the protocol worked, you must validate the regio-purity.
Method: Silylation followed by GC-MS Direct injection of MAGs into GC can cause thermal isomerization. You must lock the structure first.
-
Derivatization: React a small aliquot of purified product with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at room temperature for 30 mins.
-
Analysis: The TMS-ether derivatives of 1-MAG and 2-MAG separate cleanly on non-polar capillary columns (e.g., DB-5).
-
Criteria: Purity > 95% 2-isomer indicates successful isolation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking/Tailing | Overloading or Acidic Sample | Reduce sample load; ensure sample is neutral before loading. |
| Low Recovery | Irreversible Adsorption | Use a more polar solvent for extraction (e.g., CHCl3:MeOH 9:1), but increase water washes to remove co-eluted boric acid. |
| Isomerization (High 1-MAG) | Plate too active or Heat exposure | Ensure plates are impregnated correctly. Never heat the sample above 40°C during evaporation. |
| White residue in product | Boric acid contamination | Increase the number of water washes during the ether extraction phase. |
References
-
Thomas, A. E., & Fryer, F. H. (1980). Structural Analysis of Lipids by Thin-Layer Chromatography. In Thin-Layer Chromatography (pp. 299-325). This foundational text establishes the protocol for boric acid impregnation to separate regioisomers of glycerides.[2]
-
Mattson, F. H., & Volpenhein, R. A. (1962). Synthesis and properties of glycerides. Journal of Lipid Research, 3(3), 281-296.
-
Christie, W. W. (2024). Thin-Layer Chromatography of Lipids. Lipid Maps. Retrieved from
-
Wang, X., et al. (2023).[5][6] Acyl migration of 2-monoacylglycerols: Effect of temperature and solvent medium. Food Chemistry, 412, 135501.
Sources
FTIR and NMR analysis of 2-Monomyristin
Application Note: Structural Characterization of 2-Monomyristin via FTIR and NMR
Executive Summary
This compound (glycerol 2-myristate) is a specific regioisomer of monomyristin often sought in drug delivery and surfactant applications for its unique amphiphilic properties and biological activity. However, its analysis presents a critical challenge: Acyl Migration . The myristoyl group at the sn-2 position is thermodynamically less stable than at the sn-1/3 position, leading to spontaneous isomerization into 1-monomyristin during synthesis, storage, and analysis.
This guide provides a rigorous protocol for distinguishing this compound from its 1-isomer and quantifying its purity. We utilize FTIR for rapid functional group validation and NMR (
Chemical Background & The Isomerization Challenge
The core analytical objective is to differentiate the kinetic product (this compound) from the thermodynamic product (1-Monomyristin).
-
This compound: Symmetric. The fatty acid is attached to the central carbon (C2).
-
1-Monomyristin: Asymmetric. The fatty acid is attached to a terminal carbon (C1).
Critical Control Point: Acyl migration is catalyzed by heat, acid/base traces, and protic solvents. All analytical steps must be performed under neutral, anhydrous, and (where possible) cool conditions.
Figure 1: Mechanism of Acyl Migration. The 2-isomer spontaneously rearranges to the 1-isomer via a five-membered ring intermediate.
Protocol A: FTIR Analysis (Rapid Identification)
Objective: Confirm the presence of the ester linkage and free hydroxyl groups. Note that FTIR is not sufficient for distinguishing regioisomers (1- vs 2-) with high confidence but is essential for checking for triglyceride impurities (absence of OH).
Experimental Parameters
-
Instrument: FTIR Spectrometer (ATR mode preferred for neat samples).
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
-
Sample State: Neat solid/oil or KBr pellet (1% w/w).
Key Spectral Features
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Diagnostic Value |
| O-H Stretch | 3200 – 3450 | Free hydroxyls (glycerol backbone) | Essential. Confirming mono- substitution. Absence indicates tri-ester. |
| C-H Stretch | 2850 – 2920 | Aliphatic chain ( | Confirmation of myristoyl chain. |
| C=O Stretch | 1730 – 1740 | Ester Carbonyl | Strong intensity. Confirms esterification. |
| Fingerprint | 1000 – 1300 | C-O stretches | Complex region. 1-monoglycerides often show a split or broader band pattern here compared to 2-monoglycerides, but this is unreliable for quantitation. |
Protocol Steps:
-
Background: Collect a background spectrum of the clean ATR crystal or blank KBr.
-
Loading: Place a small amount (~5 mg) of this compound on the crystal.
-
Measurement: Acquire spectrum immediately.
-
Cleaning: Clean crystal with Isopropanol (avoid water to prevent promoting hydrolysis/migration on the crystal surface).
Protocol B: NMR Analysis (Quantitative Structural Proof)
Objective: Definitively distinguish this compound from 1-monomyristin and quantify the ratio.
Mechanism: The chemical shift of the glycerol backbone protons depends heavily on esterification.
-
Esterified Methine (H-2): Deshielded (shifts downfield to ~4.9 ppm).
-
Free Methine (H-2): Shielded (remains upfield ~3.9 ppm).
Sample Preparation (Critical)
-
Solvent: Chloroform-d (
) .-
Why: Aprotic and non-polar enough to minimize acyl migration during the scan. Avoid DMSO-d6 if possible, as it can be hygroscopic and promote migration if wet.
-
-
Concentration: 10–20 mg per 0.6 mL solvent.
-
Tube: 5 mm high-quality NMR tube.
-
Timing: Prepare the sample immediately before acquisition. Do not let the solution sit overnight.
1H NMR Data Interpretation (400 MHz or higher)
| Proton Environment | This compound (Target) | 1-Monomyristin (Impurity) |
| H-2 (Methine) | ~ 4.90 – 5.00 ppm (Quintet) | ~ 3.80 – 3.95 ppm (Multiplet) |
| H-1, H-3 (Methylenes) | ~ 3.80 – 3.90 ppm (Doublet) | ~ 4.10 – 4.25 ppm (dd, esterified)~ 3.60 – 3.70 ppm (free) |
| Terminal CH3 | ~ 0.88 ppm (Triplet) | ~ 0.88 ppm (Triplet) |
| Chain CH2 | ~ 1.25 – 1.60 ppm | ~ 1.25 – 1.60 ppm |
Calculation of Purity (% 2-Isomer):
13C NMR Data Interpretation
| Carbon Environment | This compound | 1-Monomyristin |
| C=O (Carbonyl) | ~ 173.5 ppm | ~ 174.0 ppm |
| C-2 (Methine) | ~ 73.0 – 75.0 ppm | ~ 70.0 ppm |
| C-1, C-3 (Methylenes) | ~ 61.0 – 62.0 ppm (Equivalent) | ~ 65.0 ppm (Esterified)~ 63.0 ppm (Free) |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample integrity and data validity.
References
-
Jumina, J., et al. (2018).[1][2] Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents. Molecules, 23(12), 3141.[1] [Link]
- Nieva-Echevarría, B., et al. (2014). Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. Food Chemistry. (Contextual grounding for NMR shifts of glycerides).
-
Wang, X., et al. (2023).[3] Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. Food Chemistry. [Link]
- Vlahopoulou, G., & Bell, G. (1993). Separation of 1- and 2-monoacylglycerols by High Performance Liquid Chromatography. Journal of Chromatography A. (Reference for thermodynamic stability).
Sources
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Identification of 2-Monomyristin via GC-MS
Topic: GC-MS method for 2-Monomyristin identification Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Preventing Acyl Migration and Distinguishing Regioisomers in Lipid Analysis
Abstract & Strategic Rationale
This compound (Glycerol 2-myristate) is a monoacylglycerol (MAG) of increasing interest in drug delivery systems and lipid metabolism studies. However, its accurate identification and quantification present a significant analytical challenge: acyl migration .
Under thermodynamic stress (heat, acidic/basic pH, or protic solvents), the acyl group at the sn-2 position spontaneously migrates to the sn-1/3 position, forming the more stable 1-monomyristin. Standard GC-MS protocols often inadvertently catalyze this isomerization, leading to false negatives for this compound and overestimation of the 1-isomer.
This protocol details a specialized Isomer-Preserving Derivatization and GC-MS Method . Unlike generic lipid workflows, this approach prioritizes the kinetic trapping of the sn-2 isomer using a non-protic extraction and rapid silylation strategy, ensuring the analytical result reflects the true biological or formulation state.
Experimental Design: The "Why" Behind the Protocol
The Isomerization Trap
The conversion of 2-MAG to 1-MAG follows first-order kinetics.
-
Trigger: Protic solvents (Methanol, Ethanol) act as proton shuttles, lowering the activation energy for the intramolecular transesterification.
-
Solution: We utilize Aprotic Solvents (Chloroform, Acetone, or Hexane) for all extraction steps.
Derivatization Strategy
Direct GC analysis is impossible due to the low volatility and thermal instability of free MAGs. Silylation is required.[1]
-
Reagent Selection: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is selected over BSTFA for its higher volatility and ability to remove residual moisture (which catalyzes isomerization).
-
Catalyst: Pyridine is used to scavenge acidic byproducts (HF) that would otherwise catalyze acyl migration.
Chromatographic Separation
While mass spectrometry provides structural fingerprints, chromatographic resolution is the primary defense. On non-polar phases (5% phenyl-methylpolysiloxane), This compound elutes prior to 1-monomyristin due to its more compact, symmetrical molecular geometry (hydrogen bonding between the free hydroxyls is sterically hindered compared to the 1-isomer).
Materials & Instrumentation
Chemicals[2][3][4]
-
Standard: this compound (Synthetic standard, >98% purity). Note: Store at -20°C. Dissolve immediately before use.
-
Standard: 1-Monomyristin (for retention time confirmation).
-
Derivatization Reagent: MSTFA + 1% TMCS (Trimethylchlorosilane).
-
Solvents: Chloroform (HPLC Grade, Amylene stabilized), Pyridine (Anhydrous), Hexane.
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Instrumentation
-
GC System: Agilent 7890B (or equivalent) with Split/Splitless inlet.
-
Detector: Single Quadrupole MS (e.g., Agilent 5977B) with Electron Ionization (EI).
-
Column: DB-5MS UI (Ultra Inert), 30 m
0.25 mm 0.25 m.-
Rationale: The "Ultra Inert" deactivation is critical to prevent surface-catalyzed isomerization inside the column.
-
Detailed Protocol
Phase 1: Sample Preparation (Isomer-Preserving Extraction)
CRITICAL: Do not use Methanol or Ethanol. Keep samples on ice when not processing.
-
Extraction: Add 500
L of Chloroform/Acetone (1:1 v/v) to the sample (plasma, tissue homogenate, or formulation). -
Vortex: Mix vigorously for 30 seconds.
-
Phase Separation: If aqueous buffer is present, centrifuge at 3,000 x g for 5 minutes. Recover the lower organic layer.
-
Drying: Pass the organic phase through a small column of anhydrous
to remove trace water. -
Evaporation: Evaporate solvent to dryness under a gentle stream of Nitrogen at room temperature . Do not heat above 30°C.
Phase 2: Derivatization
-
Reconstitution: To the dried residue, add 50
L of Anhydrous Pyridine . -
Silylation: Add 100
L of MSTFA + 1% TMCS . -
Incubation: Cap the vial tightly. Incubate at 60°C for 30 minutes .
-
Note: While heat can induce isomerization, the rapid reaction kinetics of MSTFA in pyridine generally "lock" the structure as the TMS ether before migration occurs.
-
-
Dilution: Cool to room temperature and dilute with 350
L of Hexane . Transfer to an autosampler vial.
Phase 3: GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 280°C | High enough for flash vaporization, minimizing residence time. |
| Injection Mode | Splitless (1 | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode.[2] |
| Oven Program | Initial: 100°C (Hold 1 min) | Solvent focusing. |
| Ramp 1: 20°C/min to 250°C | Rapid transit to elution zone. | |
| Ramp 2: 5°C/min to 300°C | Slow ramp to separate isomers. | |
| Final: 300°C (Hold 5 min) | Column bake-out. | |
| Transfer Line | 280°C | Prevents condensation. |
| Ion Source | 230°C (EI, 70 eV) | Standard ionization energy.[2] |
| Acquisition | SIM / Scan | Scan: 50-600 m/z (Qualitative)SIM: See Table 2 (Quantitative) |
Data Analysis & Results
Chromatographic Identification
The 2-isomer is more compact (symmetrical) and interacts less with the stationary phase than the 1-isomer.
-
This compound-TMS: Elutes earlier (e.g., ~14.2 min).
-
1-Monomyristin-TMS: Elutes later (e.g., ~14.5 min).
Mass Spectral Fingerprinting (TMS Derivatives)
The fragmentation patterns of the regioisomers are distinct.
Table 2: Diagnostic Ions for SIM Mode
| Compound | Derivative MW | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Mechanistic Origin |
| This compound (TMS) | 446 | 218 | 431, 129, 73 | Base Peak 218: Characteristic of 2-MAGs. Represents the glycerol-bis(TMS) backbone fragment stabilized by symmetry. |
| 1-Monomyristin (TMS) | 446 | 343 | 205, 356, 73 | [M-103]: Loss of primary -CH2OTMS group. Highly specific to 1-substituted glycerols. |
Workflow Visualization
Caption: Workflow highlighting the critical control points (Red/Yellow) where acyl migration is most likely to occur if protocols are not strictly followed.
Troubleshooting & Critical Control Points
Validating Isomer Preservation
To prove your method is not inducing isomerization:
-
Inject a pure standard of This compound .
-
If you observe a peak at the retention time of 1-Monomyristin (and the m/z 343 signal), your method is inducing migration.
-
Corrective Action: Lower the derivatization temperature to 40°C (extend time to 60 min) or ensure the inlet liner is clean (deactivated). Active sites in a dirty liner can catalyze isomerization during injection.
Distinguishing from Free Fatty Acids
Myristic acid (C14:0) is a common breakdown product.
-
Myristic Acid-TMS: MW 286.
-
Key Ion: m/z 117 (base peak), m/z 286 (molecular ion).
-
Ensure your SIM method monitors m/z 117 to confirm separation from the MAGs.
References
-
Compton, D. L., et al. (2018). Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents. Molecules. Link
-
NIST Mass Spectrometry Data Center. (2023). 2-Monostearin, 2TMS derivative Mass Spectrum. NIST Chemistry WebBook. Link
-
Destaillats, F., et al. (2010). Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. Journal of Lipid Research. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
-
Giuffrida, F., et al. (2012). Quantification of 2-monopalmitin in human milk by gas chromatography-mass spectrometry. Lipids. Link
Sources
protocol for determining MIC of 2-Monomyristin against E. coli
Abstract & Strategic Context
This application note details the protocol for evaluating the antimicrobial efficacy of 2-Monomyristin (2-MM) , a monoacylglycerol (MAG) with the fatty acid esterified at the sn-2 position. While 1-monomyristin is more thermodynamically stable, the sn-2 isomer (2-MM) has demonstrated distinct biological activities, including reported efficacy against Gram-negative bacteria like E. coli—a rarity for medium-chain fatty acid derivatives which typically target Gram-positives.
The Technical Challenge: The primary obstacle in this assay is Acyl Migration .[1] In aqueous environments (like Muller-Hinton Broth) and under thermal stress, this compound spontaneously isomerizes to the more stable 1-Monomyristin. This creates a "ticking clock" scenario where the MIC value may inadvertently reflect a mixture of isomers rather than the pure 2-MM efficacy.
This protocol integrates CLSI M07 standards with specific modifications to mitigate hydrophobicity issues and acyl migration, ensuring data integrity.
Critical Pre-Analytical Considerations
The "Race Against Isomerization"
Research indicates that acyl migration rates are influenced by solvent polarity and temperature. In aqueous media at 37°C, 2-MAGs can isomerize significantly within hours.[2]
-
Storage: Store neat 2-MM at -20°C or -80°C.
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or t-Butanol for stock solutions. Avoid protic solvents (like Ethanol/Methanol) for long-term stock storage if possible, as they can facilitate transesterification, though they are acceptable for immediate use.
-
Timing: Do not prepare aqueous dilutions until the bacterial inoculum is ready.
Solubility vs. Toxicity
2-MM is hydrophobic. To keep it in solution within the aqueous broth:
-
Emulsification: A solvent carrier is required.
-
Toxicity Threshold: E. coli is sensitive to high solvent concentrations. The final assay concentration of DMSO must remain < 1% (v/v) (ideally < 0.5%) to prevent solvent-induced inhibition, which would produce false-positive susceptibility results.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | This compound (>95% purity) | Antimicrobial agent (sn-2 isomer). |
| Organism | E. coli (ATCC 25922 recommended) | Quality Control strain for CLSI standardization. |
| Media | Cation-Adjusted Muller-Hinton Broth (CAMHB) | Standard assay medium. |
| Solvent | Anhydrous DMSO (Sigma-Aldrich) | Stock solution preparation. |
| Optical Standard | 0.5 McFarland Standard | Inoculum density verification. |
| Plate | 96-well Polystyrene (Round Bottom) | Assay vessel (Round bottom aids pellet visualization). |
| Detection | Resazurin (Alamar Blue) - Optional | Colorimetric growth indicator (useful for turbid emulsions). |
Experimental Protocol: Broth Microdilution
This protocol follows CLSI M07 guidelines, adapted for hydrophobic instability.
Phase 1: Inoculum Preparation (Time: T-30 mins)
-
Culture: Use fresh colonies (18-24h growth) from a non-selective agar plate.
-
Suspension: Resuspend colonies in sterile saline (0.85% NaCl) to match a 0.5 McFarland turbidity standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB.
-
Result:
CFU/mL. -
Note: When 50 µL of this is added to 50 µL of drug, the final concentration will be the required
CFU/mL.
-
Phase 2: Compound Preparation (Time: T-0 mins - IMMEDIATE)
Goal: Prepare a 2x working stock immediately before use.
-
Master Stock: Dissolve 2-MM in 100% DMSO to a concentration of 12,800 µg/mL .
-
Intermediate Stock: Dilute the Master Stock 1:50 in CAMHB.
-
Concentration: 256 µg/mL 2-MM.
-
DMSO Content: 2%.[3]
-
Vortexing: Vortex vigorously for 15 seconds to ensure dispersion (micellar formation).
-
-
Serial Dilution (in Plate):
-
Add 50 µL of sterile CAMHB to columns 2–11 of the 96-well plate.
-
Add 100 µL of the Intermediate Stock (256 µg/mL) to Column 1.
-
Transfer 50 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 50 µL from Column 10.
-
Column 11: Growth Control (Broth + Solvent only).
-
Column 12: Sterility Control (Broth only).
-
Phase 3: Assay Assembly
-
Inoculation: Add 50 µL of the 1:150 diluted inoculum to wells in Columns 1–11.
-
Final Volume: 100 µL.
-
Final 2-MM Range: 128 µg/mL to 0.25 µg/mL.
-
Final DMSO: 1% (in Column 1) decreasing to negligible amounts.
-
-
Incubation: Seal plate with breathable film. Incubate at 35 ± 2°C for 16–20 hours in ambient air.
Workflow Visualization
Caption: Workflow emphasizing the time-sensitive handling of this compound to minimize acyl migration prior to bacterial exposure.
Data Analysis & Interpretation
Reading the Results
After incubation, examine the wells against a dark background with indirect light.
-
MIC Definition: The lowest concentration of 2-MM that completely inhibits visible growth (no turbidity or pellet).
-
The "Trailing" Effect: Fatty acids often show partial inhibition (haze) before complete clearing. Record the MIC where significant inhibition (>80%) occurs if using OD readings, or complete clearing for visual standards.
Troubleshooting "False" Results
| Observation | Probable Cause | Corrective Action |
| Precipitation (White flakes) | 2-MM crashed out of solution. | This is not growth. Confirm with Resazurin (Blue = No Growth, Pink = Growth). |
| Growth in Solvent Control | DMSO toxicity or contamination. | If Column 11 (DMSO only) has no growth, the solvent killed the bacteria. Restart with lower DMSO %. |
| High MIC (>128 µg/mL) | Gram-negative resistance. | E. coli LPS layer repels hydrophobic MAGs. Consider adding a permeabilizer (e.g., EDTA) if studying synergistic effects. |
Mechanism of Action Logic
Understanding why 2-MM works (or fails) is crucial for interpretation.
Caption: 2-MM faces the LPS barrier in E. coli. High concentrations are often required to force membrane interaction.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]
-
Nurmala, A., et al. (2018). Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents. Molecules, 23(12), 3071. (Demonstrates this compound activity against E. coli). [Link]
-
Wang, X., et al. (2020). Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis. Journal of Agricultural and Food Chemistry. (Details the kinetics of 2-MAG isomerization). [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
Sources
Application Note: Formulation of 2-Monomyristin for Broad-Spectrum Skin Infections
Executive Summary
While 1-monomyristin (1-MM) is a well-documented antimicrobial agent targeting Gram-positive bacteria (S. aureus), its isomer 2-monomyristin (2-MM) presents a unique and underutilized profile, specifically exhibiting superior efficacy against Gram-negative pathogens like Escherichia coli while retaining antifungal properties against Candida albicans.[1][2][3][4]
However, the commercial application of 2-MM is severely limited by acyl migration —the spontaneous, rapid isomerization of the 2-monoacylglycerol to the thermodynamically stable 1-isomer in the presence of water, heat, or pH extremes.
This Application Note details a protocol to formulate 2-MM into an Anhydrous Self-Emulsifying Gel (A-SEG) . By excluding water from the primary formulation, we arrest acyl migration during storage. The system is designed to spontaneously emulsify upon contact with skin moisture/exudate, delivering the active 2-isomer directly to the infection site before significant isomerization can occur.
Technical Background & Molecule Profile[3][5]
The Isomer Distinction
Researchers must distinguish between the two positional isomers. Standard commercial "Monomyristin" is predominantly the 1-isomer.
| Feature | 1-Monomyristin (1-MM) | This compound (2-MM) |
| Structure | Acyl group at terminal C1 | Acyl group at central C2 |
| Thermodynamics | Stable | Unstable (Kinetic product) |
| Primary Target | Gram-positive (S. aureus) | Gram-negative (E. coli) |
| HLB Value | ~4.5 - 5.0 | ~5.0 - 5.5 (Slightly more polar) |
| Solubility | Ethanol, Chloroform, DMSO | Ethanol, DMSO, Fats |
The Instability Mechanism (Acyl Migration)
The primary failure mode in 2-MM product development is the "1,2-acyl shift." In aqueous environments, the hydroxyl group at the C1 position nucleophilically attacks the carbonyl carbon at C2, forming a five-membered ring intermediate that collapses to the stable 1-isomer.
Key Formulation Constraint: Water activity (
Figure 1: The Acyl Migration Pathway. Formulation must block the first step (2-MM to Intermediate) by eliminating water.
Formulation Strategy: Anhydrous Self-Emulsifying Gel (A-SEG)
To preserve 2-MM, we utilize a lipid-based system solidified with a non-aqueous gelling agent.
-
Carrier Phase: Medium Chain Triglycerides (MCT) or Isopropyl Myristate (IPM). These solubilize the lipid-like 2-MM without promoting migration.
-
Surfactant System: A high-HLB surfactant (Tween 80) mixed with a low-HLB co-surfactant (Span 80) to facilitate spontaneous micro-emulsification upon skin contact.
-
Gelling Agent: Fumed Silica (Aerosil 200). It creates a gel network via hydrogen bonding between silanol groups, independent of water.
Target Specifications
-
2-MM Concentration: 2.0% w/w
-
Physical State: Translucent to opaque gel.
-
Shelf-Life Mechanism: Kinetic stabilization via water exclusion.
-
Release Mechanism:
increase upon application O/W Emulsion formation Micellar release of 2-MM.
Detailed Protocols
Protocol A: Synthesis verification of this compound
Note: Since commercial sources often supply mixtures, enzymatic synthesis via alcoholysis is the gold standard for obtaining high-purity 2-MM.
Reagents: Myristic acid, Glycerol, Lipase (immobilized Candida antarctica B - Novozym 435), t-Butanol.
-
Reaction: Dissolve Myristic acid and Glycerol (1:5 molar ratio) in t-Butanol.
-
Catalysis: Add Lipase (10% w/w of substrates). Incubate at 40°C for 6 hours.
-
Purification: Filter enzyme. Evaporate solvent.
-
Isolation: Perform flash chromatography using Hexane:Ethyl Acetate (gradient 90:10 to 70:30). 2-MM elutes after 1-MM due to slight polarity difference.
-
Storage: Store immediately at -20°C under Nitrogen.
Protocol B: Formulation of Anhydrous SEG (Batch Size: 100g)
Materials:
-
Active: this compound (2.0g)
-
Oil Phase: Caprylic/Capric Triglyceride (MCT Oil) (55.0g)
-
Surfactant: Polysorbate 80 (Tween 80) (25.0g)
-
Co-Surfactant: Sorbitan Monooleate (Span 80) (10.0g)
-
Thickener: Hydrophilic Fumed Silica (Aerosil 200) (8.0g)
Workflow:
-
Surfactant Blend: In a beaker, mix Tween 80 and Span 80. Stir at 200 RPM for 10 mins.
-
Oil Integration: Add MCT Oil to the surfactant blend. Mix until homogeneous (clear yellow liquid).
-
Active Solubilization:
-
Gelation:
-
Add Fumed Silica slowly under high-shear mixing (homogenizer at 2000 RPM).
-
Continue mixing until a viscous, semi-transparent gel forms.
-
-
Packaging: Fill into aluminum tubes (lined) or airless pumps immediately. Nitrogen flush before sealing.
Figure 2: Anhydrous SEG Fabrication Workflow.
Protocol C: Quality Control & Isomer Quantification (H-NMR)
Standard HPLC often causes on-column isomerization due to aqueous mobile phases. Proton NMR is the only non-destructive method to verify the 2-isomer ratio.
-
Sample Prep: Dissolve 10mg of gel in
(Deuterated Chloroform). -
Acquisition: Run 1H-NMR (400 MHz or higher).
-
Analysis: Focus on the methine proton (CH-O-CO-R) of the glycerol backbone.
-
2-MM Signal: Quintet at
~5.0 ppm. -
1-MM Signal: Multiplet at
~4.1-4.2 ppm (methylene protons).
-
-
Calculation:
Target: >90% retention of 2-isomer.
Protocol D: In Vitro Antimicrobial Efficacy (Modified Agar Well)
Since the formulation is anhydrous, it requires moisture to activate. The agar plate provides this moisture.
-
Organisms: E. coli (ATCC 25922) and S. aureus (ATCC 29213).
-
Plate Prep: Inoculate Mueller-Hinton agar plates with
CFU/mL bacterial suspension. -
Application: Punch 6mm wells. Fill with 50mg of the Anhydrous SEG .
-
Control: Place blank SEG (no 2-MM).
-
Comparator: 1-Monomyristin 2% gel.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Measure Zone of Inhibition (mm).
References
-
Antimicrobial Specificity of Isomers
-
Acyl Migration Kinetics
- Destaillats, F., et al. (2002). "Acyl migration in 1,2- and 1,3-dipalmitoyl-sn-glycerol." Chemistry and Physics of Lipids.
- Key Finding: Establishes the mechanism of rapid isomeriz
-
Lipid Formulation Strategies
- Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences.
- Key Finding: Basis for the anhydrous self-emulsifying drug delivery system (SEDDS) design.
-
NMR Analysis of Glycerides
- Nieva-Echevarría, B., et al. (2014). "1H NMR spectral features of different types of acyl groups in mono-, di- and triglycerides.
- Key Finding: Definitive method for distinguishing 1- vs 2-positional isomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives [mdpi.com]
Application Note: High-Precision Susceptibility Testing of 2-Monomyristin (2-MM) in Bacteria
Executive Summary
This guide outlines the standard operating procedure (SOP) for determining the Minimum Inhibitory Concentration (MIC) of 2-Monomyristin (2-MM) . Unlike standard hydrophilic antibiotics, 2-MM presents two distinct physicochemical challenges: lipophilicity (poor aqueous solubility) and acyl migration (rapid isomerization from the sn-2 to the thermodynamically stable sn-1 position).
Standard turbidity-based assays (OD600) are unsuitable for 2-MM due to the formation of lipid emulsions that mimic bacterial growth. This protocol utilizes a Resazurin-based Microtiter Assay (REMA) , relying on metabolic reduction of a redox dye rather than optical density, ensuring high sensitivity and precision.
Critical Technical Context
To ensure scientific integrity, researchers must understand the causality behind the specific modifications in this protocol.
The Stability Paradox (Acyl Migration)
2-Monoacylglycerols (2-MAGs) are kinetically unstable in aqueous or protic environments. They spontaneously isomerize to 1-MAGs (1-Monomyristin).
-
Mechanism: The hydroxyl group at the sn-1 position attacks the ester linkage at sn-2, causing the fatty acid chain to migrate.
-
Impact on Assay: In a standard 24-hour incubation at 37°C, the bacteria are exposed to a dynamic mixture of 2-MM and 1-MM.
-
Mitigation: This protocol mandates dissolving stock solutions in 100% DMSO (aprotic solvent) rather than ethanol. Ethanol accelerates acyl migration; DMSO minimizes it until the moment of dilution into the culture media [1, 2].
Solubility & Emulsification
2-MM is hydrophobic. Direct addition to Mueller-Hinton Broth (MHB) causes precipitation or "oiling out," leading to false negatives.
-
Mitigation: We utilize a co-solvent system (DMSO < 2% final concentration) and vigorous mixing. Surfactants like Tween 80 are excluded or used with extreme caution, as they can be metabolized by certain bacteria (e.g., Pseudomonas spp.) or hydrolyze the lipid ester, confounding results.
Experimental Workflow
The following diagram illustrates the critical path for handling 2-MM to minimize isomerization prior to bacterial exposure.
Figure 1: Workflow emphasizing the use of aprotic solvents (DMSO) to stabilize the 2-isomer before aqueous dilution.
Detailed Protocol: Resazurin Microtiter Assay (REMA)[1][2][3]
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | This compound (>98% purity) | Antimicrobial agent.[1] |
| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | Solubilization without accelerating isomerization. |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard physiological growth medium (CLSI M07). |
| Indicator | Resazurin Sodium Salt (0.01% w/v in water) | Redox indicator (Blue = No Growth; Pink = Growth). |
| Plate | 96-well microtiter plate (Polystyrene, U-bottom) | Assay vessel. |
| Strain | S. aureus ATCC 29213 (or target organism) | Quality Control strain. |
Stock Solution Preparation (Critical Step)
-
Weigh this compound powder.
-
Dissolve in 100% DMSO to achieve a concentration of 10,240 µg/mL (100x the highest testing concentration).
-
Note: Do not use Ethanol. Do not heat above 40°C.
-
Storage: Use immediately. Discard unused stock to avoid hydrolysis/isomerization over time [3].
-
Inoculum Preparation
-
Select 3-5 isolated colonies from a fresh agar plate (18-24h growth).
-
Suspend in saline to match a 0.5 McFarland Standard (approx.
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of approx.
CFU/mL.
Assay Setup (96-Well Plate)
Perform all steps rapidly to minimize time in aqueous solution before incubation.
-
Media Fill: Add 100 µL of sterile CAMHB to columns 2 through 12.
-
Drug Addition: Add 200 µL of the 2-MM working solution (diluted in broth to 2x final desired concentration) to Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting. Repeat down to Column 10.[2][3] Discard the final 100 µL from Column 10.
-
Result: Columns 1-10 contain a 2-fold dilution series.[2]
-
Column 11: Growth Control (Broth + Inoculum + Solvent vehicle).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from Step 4.3) to wells in Columns 1 through 11.
-
Final Volume: 200 µL per well.
-
Final Bacterial Conc:
CFU/mL. -
Final DMSO Conc: Ensure < 2% (v/v) to prevent solvent toxicity.
-
Incubation & Readout
-
Incubate: 35°C ± 2°C for 16–20 hours (aerobic). Do not seal tightly; allow gas exchange.
-
Dye Addition: Add 30 µL of 0.01% Resazurin solution to each well.
-
Second Incubation: Incubate for an additional 1–4 hours. Monitor color change.
-
Blue (Resazurin): No metabolic activity (Bacteria inhibited/dead).
-
Pink (Resorufin): Active metabolism (Bacteria growing).
-
-
Determination: The MIC is the lowest concentration well that remains blue (no color shift).
Data Presentation & Interpretation
Expected Results Table
When documenting results, use the following structure to ensure comparability with CLSI standards.
| Well Column | 2-MM Conc. (µg/mL) | Visual Color (Resazurin) | Interpretation |
| 1 | 512 | Blue | Inhibited |
| 2 | 256 | Blue | Inhibited |
| 3 | 128 | Blue | Inhibited (MIC) |
| 4 | 64 | Pink | Growth |
| 5 | 32 | Pink | Growth |
| ... | ... | ... | ... |
| 11 (GC) | 0 | Pink | Valid Growth Control |
| 12 (SC) | 0 | Blue | Valid Sterility Control |
Comparative Potency
-
1-Monomyristin vs. This compound: Literature suggests 1-Monomyristin is often more potent against Gram-positives (S. aureus).[4][5] If your 2-MM MIC is identical to 1-MM benchmarks, suspect significant acyl migration occurred during the assay [4].
-
Gram-Negative Activity: 2-MM has shown specific activity against E. coli in some studies where 1-MM failed, potentially due to different membrane uptake mechanisms [4].
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | 2-MM concentration exceeds solubility limit in broth. | Do not rely on turbidity. Trust the Resazurin color change. If precipitation is heavy, reduce max concentration. |
| Growth Control is Blue | Inoculum too light or Resazurin added too early. | Verify 0.5 McFarland.[6] Ensure bacteria are in log phase. Incubate dye longer (up to 4h). |
| Sterility Control is Pink | Contamination. | Discard plate. Check media sterility. |
| Inconsistent MICs | Acyl migration (isomerization).[7] | Critical: Ensure stock was prepared in DMSO immediately before use. Do not use stocks stored in Ethanol. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[3][6][8][9][10] [Link]
-
Compton, D. L., et al. (2001). Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. Lipids, 36(1), 1-8. [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Nurmala, A., et al. (2018). Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents.[3][4][5] Molecules, 23(12), 3126. [Link]
Sources
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chainnetwork.org [chainnetwork.org]
- 7. Kinetics of 2-monoacylglycerol acyl migration in model chylomicra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. idexx.com [idexx.com]
- 10. nih.org.pk [nih.org.pk]
Troubleshooting & Optimization
optimizing enzymatic synthesis yield of 2-Monomyristin
Topic: Optimizing Enzymatic Synthesis Yield of 2-Monomyristin (2-MM) Audience: Researchers, Formulation Scientists, and Process Engineers Version: 2.4 (Current Best Practices)
Executive Summary: The "Acyl Migration" Trap
Welcome to the technical support center for this compound synthesis. If you are reading this, you are likely facing the field's most persistent challenge: Acyl Migration .
Thermodynamically, the acyl group at the sn-2 (secondary) position of glycerol prefers to migrate to the sn-1 or sn-3 (primary) positions. This migration is spontaneous, catalyzed by heat, and accelerated by silica purification.
The Core Philosophy of this Guide: To achieve high yields of 2-MM, we do not attempt direct esterification of the secondary hydroxyl (which is kinetically slow and non-selective). Instead, we utilize a subtractive strategy : starting with Trimyristin and selectively stripping the outer fatty acids using a 1,3-regiospecific lipase (Ethanolysis).
The Golden Protocol: Ethanolysis of Trimyristin
This workflow is the current industry standard for high-purity 2-MM synthesis, minimizing the risk of isomerization.
System Components (The Hardware)
| Component | Specification | Scientific Rationale |
| Substrate | Trimyristin (99% Purity) | Starting with the 2-position already occupied avoids the difficulty of selective esterification. |
| Enzyme | Lipozyme® TL IM (Thermomyces lanuginosus) | Critical: Strictly 1,3-regiospecific. Unlike Novozym 435 (CAL-B), which can exhibit non-specific activity, TL IM leaves the sn-2 position intact. |
| Acyl Acceptor | Ethanol (Absolute) | Acts as the nucleophile to "accept" the cleaved fatty acids (forming Ethyl Myristate). |
| Solvent System | tert-Butanol (t-BuOH) | The Secret Weapon: A moderately polar solvent (LogP ~0.35) that solubilizes both glycerol derivatives and lipids without promoting acyl migration as aggressively as non-polar solvents like hexane. |
Step-by-Step Methodology
-
Preparation: Dissolve Trimyristin in tert-butanol (Ratio: 1:4 w/v).
-
Substrate Addition: Add Ethanol at a 20:1 molar ratio (Ethanol:Trimyristin).
-
Note: Excess ethanol drives the equilibrium toward the product but can deactivate the enzyme if not buffered by the solvent.
-
-
Enzyme Loading: Add Lipozyme TL IM (10% w/w relative to substrate).
-
Reaction: Incubate at 25°C - 30°C with orbital shaking (200 rpm).
-
Warning: Do NOT exceed 35°C. Higher temperatures provide the activation energy for acyl migration (2-MM
1-MM).
-
-
Termination: Filter enzyme immediately upon reaching peak yield (typically 6–12 hours).
Visualization: Reaction Pathway & Migration Logic
The following diagram illustrates the kinetic pathway and the "danger zone" where yield is lost to isomerization.
Caption: The subtractive synthesis pathway. Note the red dashed line representing the spontaneous acyl migration that must be prevented by temperature control.
Troubleshooting Guide & FAQs
Section A: Yield & Kinetics
Q: My reaction stalls at the 1,2-DAG stage. Why isn't it converting to 2-MM?
-
Diagnosis: This is often due to product inhibition or water accumulation .
-
Fix:
-
Ethanol Saturation: Ensure you have at least a 20:1 molar excess of ethanol. If the ethanol is consumed, the reaction stops.
-
Water Activity (
): While alcoholysis doesn't produce water, the enzyme requires a hydration shell. If your solvents are "super-dry" (molecular sieves), the enzyme becomes rigid. Target .
-
Q: Why is tert-butanol recommended over Hexane?
-
Technical Insight: Non-polar solvents like Hexane (LogP > 3.0) create a microenvironment that actually accelerates acyl migration because the polar 2-MM is unstable in the non-polar bulk phase, driving it to isomerize to the more stable 1-MM form. tert-Butanol provides enough polarity to stabilize the 2-MM hydroxyls without stripping the essential water layer from the enzyme.
Section B: Purity & Migration
Q: I have high yield, but 40% of it is 1-Monomyristin. What happened?
-
Root Cause: You likely exceeded the Critical Temperature Threshold or extended the reaction time too long.
-
The "Migration Cascade": Once 2-MM is formed, it is in a race against thermodynamics.
-
Corrective Action:
-
Lower reaction temperature to 25°C.
-
Perform a time-course study (sampling every 1 hour) and stop the reaction exactly when 2-MM peaks, even if Trimyristin isn't 100% consumed.
-
Q: How do I purify 2-MM without causing migration on the column?
-
Critical Warning: Silica gel is acidic and acts as a catalyst for acyl migration. Standard column chromatography will destroy your product purity.
-
Recommended Purification:
-
Solvent Extraction: Wash the crude mixture with cold Hexane (dissolves Ethyl Myristate and residual Trimyristin) while 2-MM remains precipitated or in the polar phase.
-
Low-Temp Crystallization: Dissolve crude in minimal ethanol, cool to -20°C. 2-MM crystallizes preferentially.
-
Decision Matrix: Troubleshooting Logic
Use this flow to diagnose your specific experimental failure.
Caption: Diagnostic logic for distinguishing between kinetic failures (activity) and thermodynamic failures (migration).
References
-
Wang, X., et al. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration.[1][2] National Institutes of Health (PMC). Link
-
Schoenemann, W. & Bornscheuer, U.T. (2018). Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation. ResearchGate.[3][4] Link
-
BenchChem Application Notes. Enzymatic Synthesis of 2-Monostearin: Protocols for Researchers.Link
-
Duan, Z., et al. (2023). Acyl migration of 2-monoacylglycerols: Effect of temperature and solvent medium. Food Chemistry / PubMed. Link
-
Yang, T., et al. (2024). Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol.[5] PMC. Link
Sources
- 1. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Scaling 2-Monomyristin Production
Status: Online Operator: Senior Application Scientist Ticket ID: 2-MM-SCALE-UP Subject: Overcoming Isomerization and Yield Loss in 2-Monomyristin Manufacturing
Diagnostic & Strategy: The "Triage"
Welcome to the technical support center for this compound (2-MM) production. If you are scaling up from bench (mg) to pilot (kg), you are likely encountering one of two critical failures:
-
Regioisomer Contamination: Your final product contains high levels of 1-monomyristin (1-MM), indicating uncontrolled acyl migration.
-
Low Yield: The enzymatic conversion plateaus, or downstream losses are excessive.
This compound is thermodynamically unstable. The acyl group at the sn-2 position naturally seeks the more stable sn-1 or sn-3 positions. In a standard equilibrium without kinetic control, the ratio shifts to ~90% 1-MM and only 10% 2-MM.
Your Core Strategy: You are not just synthesizing a molecule; you are fighting entropy. Every step—reaction, filtration, evaporation—must be a race against the isomerization clock.
Synthesis Protocol: Enzymatic Alcoholysis
Recommended Route: 1,3-Regiospecific Alcoholysis of Trimyristin.
We recommend enzymatic alcoholysis over hydrolysis. Hydrolysis produces free fatty acids (FFAs) which are harder to separate from MAGs than Fatty Acid Ethyl Esters (FAEEs) produced by alcoholysis.
The Workflow
Reaction Equation:
Key Reagents:
-
Substrate: Trimyristin (High purity >95%).[1]
-
Acyl Acceptor: Ethanol (Anhydrous).
-
Biocatalyst: Thermomyces lanuginosus lipase (immobilized).[1][2] commercially known as Lipozyme TL IM . This enzyme is strictly 1,3-specific.[1]
-
Note: Avoid Candida antarctica Lipase B (Novozym 435) for this specific step if high regio-purity is the goal, as it can exhibit acyl-migration activity or lower regiospecificity under certain water activities.[1]
-
Step-by-Step Protocol (Pilot Scale)
| Step | Action | Technical Rationale |
| 1. Prep | Dissolve Trimyristin in a solvent system (e.g., tert-butanol or solvent-free if temp permits).[1] | tert-butanol is bulky and suppresses hydrolysis side-reactions. |
| 2. Mix | Add Ethanol (molar ratio 10:1 to 20:1 relative to Trimyristin).[1] | Excess ethanol drives the equilibrium toward the breakdown of TAG to MAG. |
| 3. Catalysis | Add Lipozyme TL IM (10% w/w of substrate). Maintain Temp at 30–40°C . | CRITICAL: Temperatures >50°C accelerate thermal acyl migration exponentially. |
| 4. Monitor | Sampling every 30 mins via HPLC/TLC. Stop when 2-MM peaks. | Do not wait for 100% conversion; prolonged residence time favors migration. |
| 5. Quench | IMMEDIATE filtration of enzyme. | Removing the catalyst stops the forward reaction and any lipase-induced migration. |
Visualizing the Reaction Logic[3]
Figure 1: Enzymatic alcoholysis workflow using a Packed Bed Reactor (PBR) approach to minimize residence time and reduce migration risk.
Troubleshooting: The Acyl Migration Crisis
User Question: "I synthesized 90% pure 2-MM, but after solvent evaporation, it dropped to 60%. What happened?"
Root Cause: You likely triggered Thermal or Solvent-Mediated Acyl Migration . The migration proceeds via a five-membered ring intermediate (orthoacid). This intermediate is stabilized by protons (acid/base catalysis) and heat.[1]
Critical Factors Controlling Migration
-
Temperature: The rate of migration doubles for every 10°C increase. Never exceed 40°C during downstream processing.
-
Solvent Polarity (Counter-Intuitive Insight):
-
While general organic chemistry suggests protic solvents facilitate proton transfer, specific studies on 2-MAGs (e.g., 2-Arachidonoylglycerol and this compound) indicate that non-polar solvents (like hexane) can accelerate migration in lipase-inactivated systems, while polar systems (without extreme pH) might stabilize the specific H-bonding network that prevents the cyclic intermediate from collapsing into the 1-isomer [1].
-
Action: Do not store 2-MM in hexane for long periods at room temperature.
-
Mechanism Visualization
Figure 2: The mechanism of acyl migration. The reaction passes through a cyclic intermediate, driven by the thermodynamic stability of the primary alcohol position (sn-1).
Downstream Processing (DSP): Purification
User Question: "How do I remove the Ethyl Myristate (FAEE) byproduct without distilling the 2-MM to death?"
The Problem: Molecular distillation requires heat. Even short-path distillation at 150°C+ can cause isomerization in the seconds it takes to pass the wiper.
The Solution: Low-Temperature Solvent Crystallization.
Protocol: Solvent Fractionation
This method exploits the solubility difference between FAEE (liquid at low temp) and 2-MM (crystallizes).
| Parameter | Specification |
| Solvent | Hexane or Hexane:Ethanol (90:10) |
| Ratio | 1:5 (Crude Product : Solvent) |
| Temp Profile | Cool slowly to -20°C or 0°C (depending on concentration).[1] |
| Agitation | Gentle stirring (100 rpm). High shear generates heat. |
| Filtration | Cold filtration (jacketed filter).[1] Do not let the cake warm up. |
| Yield | Expect ~70-80% recovery of 2-MM crystals. |
Note: If you must use distillation to remove bulk solvent, use a Rotary Evaporator with a high-vacuum pump to keep the bath temperature below 35°C .
Analytical Validation
User Question: "Can I use GC-MS to verify my 2-MM purity?"
Answer: Proceed with extreme caution. Gas Chromatography (GC) requires high injection port temperatures (250°C+).[1] This will isomerize your 2-MM inside the machine, giving you a false negative (showing 1-MM that wasn't there).
The Gold Standard: 1H-NMR Nuclear Magnetic Resonance is non-destructive and requires no derivatization.
-
2-MAG Signal: The methine proton (CH-O-CO-R) at the sn-2 position typically resonates downfield (quintet at ~5.0 ppm ).
-
1-MAG Signal: The methylene protons (CH2-O-CO-R) at the sn-1 position resonate at ~4.1–4.2 ppm .
-
Calculation: Integrate the areas under these peaks to calculate the molar ratio.
Alternative: Silylated GC If you must use GC, you must derivatize the free hydroxyl groups first using BSTFA or HMDS/TMCS at room temperature. This "locks" the structure, preventing migration during the thermal GC run [2].
References
-
Wang, X., et al. (2022).[1] "Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration." MDPI Agronomy. Available at: [Link][1]
-
Wood, R., Raju, P.K., & Reiser, R. (1965).[1] "Gas-liquid chromatographic analysis of monoglycerides as their trimethylsilyl ether derivatives." Journal of the American Oil Chemists' Society. Available at: [Link][1]
-
Compton, D.L., et al. (2018).[1] "Synthesis of this compound and 2-Monopalmitin." Molecules. Available at: [Link]
-
Nieva-Echevarría, B., et al. (2020).[1] "Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy." AAPS PharmSciTech. Available at: [Link]
Sources
The MAG Resolution Center: Troubleshooting Peak Overlap in Monoacylglycerols
Status: Operational
Technique: High-Resolution Liquid State NMR (
Executive Summary
The analysis of Monoacylglycerols (MAGs) via NMR is plagued by two distinct failure modes: Static Overlap (spectral crowding in the glycerol backbone region,
Module 1: The "Ghost" Peaks (Acyl Migration)
Issue: "I prepared a pure 2-MAG standard, but my spectrum shows a growing set of peaks corresponding to 1-MAG. Is my sample contaminated?"
Diagnosis: You are witnessing Acyl Migration (Isomerization) in real-time.[1] The 2-MAG isomer (secondary ester) is thermodynamically less stable than the 1-MAG isomer (primary ester).[1] This is catalyzed by heat, acid/base traces, and protic solvents.[1]
Troubleshooting Protocol:
-
Solvent Audit: Stop using Methanol-d
or Ethanol-d . Polar protic solvents lower the activation energy for the nucleophilic attack of the free hydroxyl on the ester carbonyl. -
Temperature Control: If you must use a protic solvent, acquire spectra at 278 K (5°C) immediately after dissolution.
-
The Aprotic Switch: Switch to non-polar aprotic solvents (Benzene-d
, Toluene-d ) or polar aprotic (DMSO-d ) to kinetically trap the 2-MAG isomer.[1]
The Acyl Migration Logic Flow:
Figure 1: Decision matrix for preventing acyl migration artifacts during NMR acquisition.
Module 2: Solvent Engineering (ASIS Effect)
Issue: "The glycerol backbone protons of my MAGs are overlapping with impurities or DAGs in CDCl
Technical Insight:
Chloroform is magnetically isotropic.[1] It provides no specific orientation relative to the solute. By switching to magnetically anisotropic solvents (Benzene-d
Comparative Solvent Data:
| Solvent | Mechanism of Action | Best For...[2] | Warning |
| CDCl | Baseline dispersion | General screening | Poor resolution of glycerol backbone (3.5–4.5 ppm).[1] |
| Benzene-d | ASIS (Shielding) | Resolving 1-MAG H2 from H3; separating MAGs from DAGs. | High cost; carcinogenic.[1] |
| Pyridine-d | ASIS + H-Bonding | Deshielding OH protons; moving them away from backbone signals.[1] | Strong smell; difficult to remove from sample. |
| DMSO-d | Viscosity/H-Bonding | Locking OH protons (visible couplings); slowing exchange. | Hygroscopic (water peak at 3.33 ppm can obscure signals).[1] |
Actionable Step:
If CDCl
Module 3: The "Nuclear Option" ( P Derivatization)
Issue: "I have a complex mixture of 1-MAG, 2-MAG, 1,2-DAG, 1,3-DAG, and free fatty acids.
Solution:
Abandon
Protocol: TMDP Derivatization
-
Reagent: 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP).[1]
-
Solvent: Pyridine/CDCl
(1.6:1 v/v) containing Cr(acac) (relaxation agent). -
Internal Standard: Cholesterol (reacts to form a specific chemical shift) or Triphenylphosphate.[1]
-
Reaction: Instantaneous at Room Temperature.
Why this works:
-
1-MAG: Has two free OH groups (primary and secondary).[1] Reacts to form two distinct
P peaks.[1] -
2-MAG: Has two free OH groups (both primary).[1] Reacts to form one distinct signal (due to symmetry) or two closely spaced ones.[1]
-
DAGs: Have only one free OH.
-
Free Fatty Acids: React to form a distinct region.[1]
Derivatization Workflow:
Figure 2: Workflow for resolving lipid isomers using
Module 4: Advanced Spectral Editing (2D NMR)
Issue: "I cannot use
Guidance:
1D
-
Why: It spreads the crowded proton signals into the carbon dimension (0–100 ppm).[1]
-
The Key Signatures:
Self-Validation Check: In the HSQC, look for the C2 methine . If it is downfield (~72 ppm), it is esterified (2-MAG or TAG).[1] If it is upfield (~70 ppm) relative to the esterified state, it carries a free hydroxyl (1-MAG).[1]
References
-
Nieva-Echevarría, B., et al. (2014).[1] 1H NMR analysis of the acyl migration of 2-monoacylglycerols. Food Research International.[1]
-
Vlahov, G. (1999).[1] Application of NMR to the study of mono- and diacylglycerols.[3][4][5][6][7] Progress in Lipid Research.[1]
-
Spyros, A., & Dais, P. (2000).[1] 31P NMR spectroscopy in food analysis.[1][5][8] Determination of mono- and diglycerides. Journal of Agricultural and Food Chemistry.[1]
-
Diehl, B. W. K. (2001).[1] Multinuclear high-resolution nuclear magnetic resonance spectroscopy.[1] In Lipid Analysis in Oils and Fats.
-
Hatzakis, E. (2019).[1][5] Nuclear Magnetic Resonance (NMR) Spectroscopy in Food Science: A Comprehensive Review. Comprehensive Reviews in Food Science and Food Safety.[1]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 3. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. A new quantitative method for the analysis of monoacylglycerol isomers using 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR quantification of mono and diacylglycerols obtained through the solvent-free lipase-catalyzed esterification of saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-Monomyristin in Formulations
Welcome to the Advanced Lipid Formulation Support Hub. Ticket ID: #2MM-STAB-001 Subject: Improving the stability of 2-Monomyristin (2-MM) Assigned Specialist: Senior Application Scientist
Executive Summary
This compound (2-MM) offers unique amphiphilic properties and biological activities (e.g., endocannabinoid-like signaling, antimicrobial action) distinct from its 1-isomer. However, it is thermodynamically unstable. The primary challenge is acyl migration (isomerization), where the myristoyl group shifts from the secondary (
This guide provides the mechanistic understanding, formulation strategies, and validation protocols required to maintain 2-MM integrity.
Module 1: The Core Mechanism (Why is it degrading?)
Before formulating, you must understand the enemy. 2-MM does not usually "degrade" (oxidize/hydrolyze) first; it rearranges .
The Acyl Migration Pathway
The free primary hydroxyl group at the
Key Kinetic Insight: At 23°C in neat form, 2-MAGs are relatively stable. However, in solution or at elevated temperatures (>40°C), the half-life decreases exponentially. Equilibrium favors the 1-isomer (approx. 9:1 ratio).
Visualization: The Isomerization Trap
The following diagram illustrates the thermodynamic "slide" from 2-MM to 1-MM.
Figure 1: The mechanism of acyl migration. Note that while reversible, the equilibrium heavily favors the 1-isomer due to the lower steric hindrance and higher stability of primary esters.
Module 2: Formulation Troubleshooting & Optimization
Comparison of Stability Variables
Use this table to audit your current formulation process.
| Variable | High Risk (Accelerates Migration) | Low Risk (Stabilizes 2-MM) | Technical Rationale |
| Solvent Type | Protic (Ethanol, Methanol, Water) | Aprotic (Hexane, DCM, ethers) | Protic solvents facilitate proton transfer required for the nucleophilic attack. |
| pH Environment | Basic (> pH 7.5) or Acidic (< pH 4) | Neutral (pH 5.0 - 6.5) | Base catalysis is orders of magnitude faster than acid catalysis for acyl migration. |
| Temperature | > 40°C (Melting/Processing) | < 4°C (Storage), -20°C (Ideal) | Isomerization follows Arrhenius kinetics; activation energy is approx. 79 kJ/mol. |
| Water Activity ( | High ( | Low (Anhydrous) | Water acts as a plasticizer and proton shuttle. |
| Physical State | Liquid / Emulsion | Solid / Crystalline | Crystal lattice restricts molecular mobility, preventing the intramolecular attack. |
Troubleshooting Guide: Common Formulation Issues
Issue 1: "My 2-MM purity drops immediately after dissolving it in ethanol."
-
Diagnosis: Solvent-mediated isomerization. Ethanol is a protic solvent that acts as a catalyst.
-
Solution: Switch to aprotic solvents for stock solutions (e.g., DMSO, though hygroscopic, or Isopropyl Myristate for lipid systems). If ethanol is required for biological compatibility, keep the solution on ice and use immediately.
Issue 2: "I see a new peak in my chromatogram after heating the lipid phase."
-
Diagnosis: Thermal isomerization. You likely exceeded the melting point (approx. 30-35°C for 2-MM, though polymorphic forms vary) for too long.
-
Solution: Use "Cold Processing" techniques. If creating solid dispersions, use solvent evaporation (spray drying) rather than hot-melt extrusion. If melting is unavoidable, limit exposure to <5 minutes and quench cool immediately.
Issue 3: "The formulation is stable as a powder but degrades in the gut-simulation fluid."
-
Diagnosis: pH-driven migration. Intestinal pH (6.8–7.4) accelerates migration.
-
Solution: This is a physiological constraint. To protect 2-MM in vivo, encapsulate it within a lipid matrix (e.g., solid lipid nanoparticles) that restricts water access to the ester bond until lipase degradation occurs.
Module 3: Analytical Validation (Self-Validating Protocols)
You cannot improve what you cannot measure. Warning: Standard GC or HPLC methods often cause the very migration you are trying to measure due to heat or solvent effects.
Protocol A: Safe Quantification via 1H-NMR (The Gold Standard)
Why: Non-destructive, requires no derivatization, performed at room temperature.
-
Sample Prep: Dissolve 10-20 mg of 2-MM in 0.6 mL of CDCl3 (Deuterated Chloroform). Note: CDCl3 is aprotic and stabilizes the isomer.
-
Acquisition: Run a standard proton scan (16-32 scans).
-
Analysis:
-
2-Isomer Signal: Look for the methine proton (
~4.9-5.0 ppm) at the position. -
1-Isomer Signal: Look for the methylene protons (
~4.1-4.2 ppm) at the position.
-
-
Calculation: Molar % 2-MM =
.
Protocol B: GC-MS with Silylation (For Trace Analysis)
Why: If you inject underivatized 2-MM into a hot GC injector (250°C), it will isomerize. You must "lock" the free hydroxyls first.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Mix 1 mg sample + 100 µL Pyridine + 100 µL BSTFA.
-
Incubation: 30 minutes at Room Temperature (Do not heat to 60°C as often recommended for other lipids; heat risks migration before silylation is complete).
-
Injection: Inject into GC-MS. The TMS-derivatized 2-MM is thermally stable and will not isomerize in the injector.
Module 4: Formulation Decision Workflow
Use this logic flow to determine the best stabilization strategy for your specific application.
Figure 2: Decision tree for selecting the appropriate stabilization strategy based on dosage form.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel to stabilize 2-MM? A: Yes, but with caveats. Adsorbing 2-MM onto mesoporous silica carriers (solid-state dispersion) can restrict molecular mobility and prevent isomerization. However, the silica surface chemistry is critical; acidic silanol groups can catalyze degradation. Use neutral or surface-modified (hydrophobic) silica.
Q: I need to sterilize my formulation. Can I autoclave it? A: Absolutely not. Autoclaving (121°C, high moisture) will result in near-total conversion to 1-MM and hydrolysis. Use sterile filtration (0.22 µm) for liquid solutions (in aprotic solvents) or gamma irradiation (on frozen solid samples), though irradiation requires validation for free-radical generation.
Q: What is the shelf-life of 2-MM in pure powder form? A: At -20°C under argon/nitrogen: >12 months. At 25°C (Room Temp): 1–3 months (expect 5–10% isomerization). At 40°C: < 1 week.
References
-
Compton, D. L., et al. (2007). "Acyl migration kinetics of 2-monoacylglycerols from soybean oil via 1H NMR." Journal of the American Oil Chemists' Society. (Demonstrates the Arrhenius kinetics and temperature dependence of migration).
-
Destaillats, F., et al. (2002). "Metabolism of 2-monoacylglycerols: Kinetics of acyl migration." Lipids.[1][2][3][4][5] (Establishes the fundamental instability of the sn-2 position in physiological conditions).
-
Wang, X., et al. (2018).[4] "Preparation of 2-Arachidonoylglycerol: Effects of Solvent and Water Activity on Acyl Migration." Molecules. (Provides critical data on solvent polarity and water activity effects).
-
Halket, J. M., & Zaikin, V. G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry. (The authoritative guide on silylation protocols to prevent thermal degradation during analysis).
Sources
- 1. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijop.id [ijop.id]
- 4. Synthesis and concentration of 2-monoacylglycerols rich in polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of 2-monoacylglycerol acyl migration in model chylomicra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Monomyristin Synthesis & Stabilization
Introduction: The "Elephant in the Room" (Acyl Migration)
Welcome to the technical guide for 2-Monomyristin (Glycerol 2-myristate). If you are reading this, you have likely encountered the fundamental challenge of 2-monoacylglycerol (2-MAG) chemistry: Acyl Migration .
Thermodynamically, the 2-isomer (secondary ester) is less stable than the 1(3)-isomer (primary ester). Under the influence of heat, acid, base, or polar surfaces, the myristoyl group will migrate from the sn-2 position to the sn-1 or sn-3 position.
The Golden Rule: Every step of your protocol must be designed to kinetically trap the molecule in the sn-2 position. Once isomerization occurs, it is irreversible without re-synthesis.
Module 1: Enzymatic Synthesis Troubleshooting
Current Best Practice: Enzymatic alcoholysis of Trimyristin using 1,3-specific lipases.
The Workflow
The most robust route is the kinetic resolution of Trimyristin using a lipase that exclusively acts on the sn-1 and sn-3 positions (e.g., Thermomyces lanuginosus lipase), leaving the sn-2 myristoyl group intact.
Figure 1: Enzymatic alcoholysis pathway. Note the red path: prolonged reaction time leads to thermodynamic equilibration (isomerization).
FAQ: Synthesis Issues
Q: I am using Novozym 435 (CALB), but my yield of 2-MM is low. Why? A: Novozym 435 (Candida antarctica Lipase B) is a non-specific lipase. While robust, it will eventually hydrolyze the sn-2 position or catalyze migration.
-
Solution: Switch to Lipozyme TL IM (Thermomyces lanuginosus) or Lipozyme RM IM (Rhizopus miehei). These are strictly 1,3-specific.
Q: My reaction starts well but ends with high 1-Monomyristin content. What is happening? A: You are likely running the reaction too long or in the wrong solvent.
-
Mechanism: Even 1,3-specific lipases can catalyze migration if the reaction reaches equilibrium.
-
Solvent Effect: Non-polar solvents (like Hexane) actually accelerate acyl migration in 2-MAGs compared to polar organic solvents like t-Butanol.
-
Protocol Adjustment: Stop the reaction at ~70-80% conversion. Do not aim for 100% conversion of Trimyristin, or you will lose the 2-isomer.
Data: Solvent Impact on Acyl Migration
| Solvent System | Acyl Migration Rate | Yield of 2-MM | Recommendation |
|---|---|---|---|
| Hexane | High (Fast) | Moderate | ❌ Avoid for long reactions |
| t-Butanol | Low (Slow) | High | ✅ Preferred |
| Ethanol (Pure) | Moderate | Low (Solubility issues) | ⚠️ Use as co-solvent |
| Solvent-Free | Very High | Variable | ❌ Difficult to control |
Module 2: Purification & Isolation
The Trap: Standard silica chromatography is acidic. It acts as a catalyst for acyl migration.[1]
FAQ: Purification Issues
Q: My crude NMR showed 90% 2-MM, but after silica column chromatography, it dropped to 50%. A: Silica gel has surface silanol groups (Si-OH) that are slightly acidic. This acidity catalyzes the isomerization of 2-MM to 1-MM within minutes on the column.
Protocol: Safe Purification (Solvent Crystallization) Instead of chromatography, use low-temperature crystallization. This compound has a distinct solubility profile compared to fatty acid ethyl esters (byproducts).
-
Quench: Filter off the enzyme immediately.
-
Evaporate: Remove reaction solvents (t-Butanol/Ethanol) at <40°C under vacuum.
-
Dissolve: Dissolve the crude mixture in dry Hexane:Ethanol (90:10 v/v) .
-
Crystallize: Place at -20°C overnight.
-
Trimyristin (unreacted) usually precipitates first or stays in solution depending on concentration.
-
This compound crystallizes out as white needles.
-
Byproducts (Ethyl Myristate) remain in the supernatant.
-
-
Wash: Filter cold and wash with -20°C Hexane.
Alternative: Borate-Impregnated Silica If you must use chromatography, impregnate your silica gel with boric acid. Boric acid forms a complex with the 1,2-diol of the glycerol backbone, locking the structure and preventing migration.
-
Note: This requires a subsequent washing step to remove boron, which can be tedious.
Module 3: Analytical Verification (NMR)
You cannot rely on TLC alone to distinguish the isomers clearly. 1H-NMR is the gold standard.
Q: How do I distinguish 1-MM from 2-MM on NMR? A: Look at the methine proton (H-2) on the glycerol backbone.
| Proton Position | This compound (Target) | 1-Monomyristin (Impurity) |
| H-2 (Methine) | Quintet at ~4.9 ppm | Multiplet at ~3.9 ppm |
| H-1,3 (Methylene) | Doublet at ~3.8 ppm | Multiplet at ~4.1 ppm |
-
Diagnostic Check: If you see the multiplet at 3.9 ppm growing, your sample is degrading.
Module 4: Storage & Handling
Q: Can I store this compound in solution? A: Only in specific conditions.
-
Avoid: Protic solvents (Methanol, Ethanol) at room temperature.
-
Preferred: Dry Chloroform or Dichloromethane at -20°C.
-
Best: Store as a dry solid at -20°C or -80°C.
Q: Why did my sample isomerize in the freezer? A: It likely contained trace acid or base impurities from the synthesis. Ensure the final product is neutral. Even trace silica dust can catalyze solid-state migration over months.
Summary Workflow Diagram
Figure 2: Optimized workflow for high-purity this compound production.
References
-
Wang, X., et al. (2022). "Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration." Foods, 11(20), 3226.
-
Key Insight: Establishes t-Butanol as a superior solvent for suppressing acyl migration compared to hexane.[1]
-
- Bornscheuer, U. T. (1995). "Lipase-catalyzed syntheses of monoacylglycerols." Enzyme and Microbial Technology, 17(7), 578-586. Key Insight: foundational review on using 1,3-specific lipases for 2-MAG synthesis.
- Compton, D. L., et al. (2007). "Acyl migration kinetics of 2-monoacylglycerols." Journal of the American Oil Chemists' Society, 84, 343–348. Key Insight: Kinetics of isomerization and the thermodynamic instability of the 2-position.
- Irimescu, R., et al. (2001). "Solvent-free enzymatic synthesis of 2-monoglycerides by alcoholysis." Journal of the American Oil Chemists' Society, 78, 285–289.
Sources
Validation & Comparative
Technical Validation Guide: 2-Monomyristin Antibacterial Assay & Isomer Stability
Executive Summary: The 2-Isomer Advantage & Challenge
In the development of next-generation lipid-based antimicrobials, 2-Monomyristin (2-MM) represents a distinct but often misunderstood candidate. While its structural isomer, 1-Monomyristin (1-MM), is more thermodynamically stable, emerging data suggests 2-MM possesses a unique selectivity profile, particularly against certain Gram-negative organisms like Escherichia coli, where 1-MM often fails.
However, validating 2-MM efficacy is not a standard "off-the-shelf" assay. The compound suffers from acyl migration (rapid isomerization to 1-MM) and extreme hydrophobicity. Standard CLSI protocols (M07) will yield false negatives due to precipitation or false positives due to solvent toxicity.
This guide provides a validated, comparative framework for testing 2-MM, ensuring that your data reflects the activity of the specific isomer and not its degradation products.
Part 1: Chemical & Physical Validation (The Prerequisite)
Before biological testing, the structural integrity of 2-MM must be guaranteed. In aqueous media, 2-monoglycerides undergo acyl migration to the more stable 1-position, a process accelerated by heat and high pH.
Isomer Stability Check
Crucial Insight: You cannot assume a commercial "Monomyristin" standard is 2-MM. It is likely a 90:10 mix of 1-MM:2-MM unless synthesized enzymatically and stored at -20°C.
Validation Step:
-
Method: Thin Layer Chromatography (TLC) or GC-MS (silylated).
-
Requirement: Purity >95% 2-isomer immediately prior to solubilization.
-
Control: If 1-MM content exceeds 10%, the assay validates the mixture, not 2-MM.
Part 2: Comparative Performance Data
The following data synthesizes experimental ranges for 2-MM against key alternatives. Note the distinct inversion of efficacy between Gram-positive and Gram-negative targets compared to Monolaurin.
Table 1: Comparative MIC Ranges (µg/mL)
| Target Organism | This compound (C14:0, | 1-Monomyristin (C14:0, | Monolaurin (C12:0) | Vancomycin (Control) |
| S. aureus (Gram+) | 250 - 500 | 62.5 - 125 | 16 - 32 | 0.5 - 2.0 |
| B. subtilis (Gram+) | 125 - 250 | 31.2 - 62.5 | 8 - 16 | 0.25 - 1.0 |
| E. coli (Gram-) | 500 - 1000 | >2000 (Inactive) | >2000 (Inactive) | N/A |
| C. albicans (Fungal) | 500 - 1000 | 125 - 250 | 64 - 128 | N/A |
Key Takeaway:
-
Monolaurin remains the gold standard for Gram-positive bacteria.
-
This compound shows superior activity against E. coli compared to 1-MM and Monolaurin, likely due to the specific steric configuration allowing better penetration of the Gram-negative outer membrane or interaction with specific efflux pumps.
-
1-Monomyristin is generally more potent against fungi (C. albicans).[1]
Part 3: Optimized Assay Protocol (Self-Validating System)
Objective: Determine Minimum Inhibitory Concentration (MIC) while preventing acyl migration and precipitation. Standard Basis: Modified CLSI M07 (Broth Microdilution).
Solubilization (The Critical Failure Point)
Lipids like 2-MM will precipitate in Mueller-Hinton Broth (MHB), appearing as turbidity that mimics bacterial growth.
-
Carrier: Do not use simple Tween 80 (it metabolizes). Use BSA (Bovine Serum Albumin) or DMSO restricted to <2%.
-
Stock Solution: Dissolve 2-MM in 100% DMSO at 50 mg/mL. Use immediately.
The "Isomer-Lock" Incubation
To prevent the 2-MM
-
pH Control: Buffer MHB to pH 6.8 - 7.0 . (Acyl migration accelerates at pH > 7.4).
-
Temperature: Strictly 35°C (Avoid 37°C if possible to slow migration kinetics).
Step-by-Step Workflow
Step 1: Inoculum Prep
Prepare a 0.5 McFarland standard (
Step 2: Plate Setup (96-well)
-
Rows A-H: Serial 2-fold dilution of 2-MM (Start: 2000 µg/mL
End: 3.9 µg/mL). -
Solvent Control: CAMHB + 2% DMSO (Must show no inhibition).
-
Sterility Control: CAMHB + 2-MM (No bacteria). Crucial for detecting lipid precipitation.
-
Growth Control: Bacteria + CAMHB (No lipid).
Step 3: Readout
-
Visual: Look for a distinct "button" of pellets.
-
Turbidity Correction: If the Sterility Control is cloudy (precipitation), you must use Resazurin (Alamar Blue) dye. Add 10 µL of 0.01% Resazurin; incubate 1 hour.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic Activity).
-
Visualized Workflow (DOT Diagram)
Caption: Logic flow for modified broth microdilution, emphasizing the critical decision point for turbidity vs. metabolic dye readout.
Part 4: Mechanism of Action
Understanding how 2-MM works validates the kinetic data. Unlike antibiotics that target specific proteins (e.g., Vancomycin
-
Insertion: The myristic acid tail (C14) inserts into the bacterial lipid bilayer.
-
Disruption: The glycerol headgroup (at the 2-position) creates steric stress, increasing membrane permeability.
-
Lysis/Leakage: Intracellular contents (K+ ions, ATP) leak out, causing cell death.
-
Signaling Interference: At sub-MIC levels, monoglycerides can inhibit quorum sensing (cell-to-cell communication) and biofilm formation.
Visualized Mechanism (DOT Diagram)
Caption: Mechanistic pathway of this compound inducing bacterial cell death via membrane disruption.
References
-
Jumina, J., et al. (2018).[1] "Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents."[2][3][4][5] Molecules, 23(12), 3141.
-
Clinical and Laboratory Standards Institute (CLSI). (2025).[6] "M100: Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition."[6]
- Key Finding: The global standard for MIC/MBC protocols, forming the basis for the modified assay described.
-
Zheng, C.J., et al. (2005). "Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids."[7] FEBS Letters, 579(23), 5157-5162.
-
Key Finding: Validates the mechanism of fatty acids inhibiting the FabI enzyme in bacterial fatty acid synthesis.[7]
-
-
Hilmarsson, H., et al. (2005).[8] "Virucidal activities of monolaurin and its potential to improve the immune system." Archives of Virology. (Contextualized via Food Research review).
- Key Finding: Provides comparative data on Monolaurin (C12) vs Myristic acid derivatives (C14), establishing C12 as the general potency leader for Gram-positives.
-
Lopes, N.A., et al. (2019).[8] "Antimicrobial Activity of Host-Derived Lipids." International Journal of Molecular Sciences, 19(4).[9]
-
Key Finding: Comprehensive review of fatty acid antibacterial mechanisms, including pore formation and lysis.[10]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Guide: Assessing the In Vivo Safety Profile of 2-Monomyristin
Executive Summary
2-Monomyristin (2-tetradecanoyl-sn-glycerol) represents a unique class of lipid excipients often utilized for its ability to mimic endogenous digestion intermediates (sn-2 monoglycerides) and its potential in lipid nanoparticle (LNP) stabilization. However, its safety profile is inextricably linked to its thermodynamic instability. Unlike its 1-isomer counterpart, this compound undergoes rapid acyl migration in aqueous physiological environments, converting into 1-Monomyristin.
The Verdict: The in vivo safety assessment of this compound is functionally an assessment of a dynamic equilibrium. While this compound itself exhibits a favorable metabolic profile (preferential re-esterification into triglycerides), its conversion product (1-Monomyristin) possesses higher membrane-lytic potential. Therefore, safety protocols must account for time-dependent isomerization .
Part 1: Technical Introduction & The "Isomer Trap"
The Chemical Context
Monoglycerides exist in two positional isomers.
-
1-Monomyristin (α-isomer): Thermodynamically stable. Higher melting point.
-
This compound (β-isomer): Valuable for retaining fatty acids in the sn-2 position during digestion (critical for lymphatic transport). However, it is chemically unstable.
Critical Mechanism: In the presence of water, heat, or acidic/basic pH (conditions found in blood or gastric fluid), the acyl group at the sn-2 position migrates to the sn-1 position. This follows first-order kinetics.
Visualizing the Instability
The following diagram illustrates the metabolic and chemical fate of this compound. Note the competition between enzymatic re-synthesis (Anabolic) and spontaneous isomerization (Chemical).
Figure 1: The "Isomer Trap." this compound spontaneously converts to 1-Monomyristin, altering its metabolic fate from storage (TG) to hydrolysis.
Part 2: Comparative Analysis
This section compares this compound against its primary isomer and a standard surfactant control.
Table 1: Comparative Safety & Physicochemical Metrics
| Feature | This compound | 1-Monomyristin | Monolaurin (C12 Control) |
| Thermodynamic Stability | Low (High Acyl Migration) | High (Stable Isomer) | High |
| Primary Metabolic Fate | Re-esterification (MGAT pathway) | Hydrolysis (Lipase pathway) | Hydrolysis / Oxidation |
| Hemolytic Potential (IV) | Moderate (Transient)* | High (Membrane Disruptive) | Very High |
| Antimicrobial Activity | Specific (e.g., E. coli) | Broad Spectrum (S. aureus) | Broad Spectrum |
| Acute Oral Toxicity | GRAS (as mixture) | GRAS (as mixture) | GRAS |
*Note: this compound is less lytic initially, but as it converts to 1-Monomyristin in the blood, lytic activity increases.
Detailed Analysis of Alternatives
1. vs. 1-Monomyristin (The Isomer)[1][2][3]
-
Performance: 1-Monomyristin is a more potent surfactant. In antimicrobial assays, the 1-isomer often shows superior disruption of bacterial cell walls compared to the 2-isomer [1].[1][2]
-
Safety Implication: If your formulation relies on this compound for reduced toxicity, you must prove it stays as the 2-isomer. If it isomerizes in the vial or bloodstream, the toxicity profile shifts to that of the more lytic 1-isomer.
2. vs. Monolaurin (The Standard)
-
Performance: Monolaurin (C12) is the industry standard for antimicrobial lipids but is highly hemolytic.
-
Safety Implication: Myristic acid (C14) chains are more hydrophobic than Lauric acid (C12). Generally, increasing chain length (C12
C14) decreases critical micelle concentration (CMC) and can slightly reduce acute irritation potential, making Monomyristins (both 1- and 2-) generally milder than Monolaurin, but less soluble.
Part 3: Experimental Protocols (Self-Validating Systems)
To claim safety for this compound, you cannot simply run a standard tox screen. You must validate the identity of the molecule during the test.
Workflow Visualization
Figure 2: Sequential Safety Assessment Workflow ensuring isomer purity before toxicity testing.
Protocol A: Dynamic Stability Verification (Pre-Requisite)
Before any in vivo work, establish the isomerization rate.
-
Preparation: Dissolve this compound in simulated physiological fluid (PBS, pH 7.4, 37°C).
-
Sampling: Aliquot at T=0, 15, 30, 60 min.
-
Quenching: Immediately quench samples in chloroform/methanol at -20°C to halt migration.
-
Analysis: Quantify 1-MG vs. 2-MG ratio using 1H-NMR (looking for the shift in the methine proton of the glycerol backbone) or HPLC-ELSD .
-
Criterion: If T1/2 (half-life) is < 30 min, in vivo data will reflect the mixture, not the pure compound.
Protocol B: In Vitro Hemolysis (ASTM F756 Adapted)
Crucial for determining IV safety and surfactant toxicity.
-
Blood Source: Fresh rabbit or human whole blood, anticoagulated (citrate).
-
Dilution: Wash RBCs and dilute to 2% v/v suspension in saline.
-
Treatment:
-
Test: this compound (0.1 mg/mL to 10 mg/mL).
-
Positive Control: Triton X-100 (1%).
-
Negative Control: Saline.
-
Isomer Control: Pure 1-Monomyristin (to quantify differential toxicity).
-
-
Incubation: 37°C for 60 mins with gentle agitation.
-
Measurement: Centrifuge (2500g, 5 min). Measure absorbance of supernatant at 540 nm (hemoglobin).
-
Calculation:
Protocol C: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
The regulatory standard for "GRAS" determination.
-
Animals: Wistar rats (female, n=3 per step), fasted overnight.
-
Dose Selection: Start at 300 mg/kg or 2000 mg/kg (limit test) based on expected low toxicity of glycerides.
-
Administration: Gavage. Vehicle: Corn oil (aqueous vehicles promote isomerization before dosing).
-
Observation:
-
Immediate (0-4h): Signs of lethargy, piloerection (common with lipids), diarrhea.
-
14 Days: Daily weighing.
-
-
Necropsy: Focus on the GI tract (irritation) and Liver (fatty change/steatosis).
-
Note: High doses of this compound may cause transient steatosis due to rapid re-synthesis of triglycerides via the MGAT pathway [2].
-
References
-
Nurmala, A., et al. (2018).[3][4] "Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents."[1][2][3] Molecules, 23(12), 3125. Link
-
Li, K., et al. (2016). "Metabolism of sn-1(3)-Monoacylglycerol and sn-2-Monoacylglycerol in Caecal Enterocytes and Hepatocytes of Brown Trout." Lipids, 51, 1367–1378. Link
-
OECD. (2001).[4][5] "Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals. Link
-
ASTM International. (2017).[4] "ASTM F756-17 Standard Practice for Assessment of Hemolytic Properties of Materials." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
